3-Bromo-4-(dimethylamino)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(dimethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVWDZMDHLAJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594221 | |
| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-83-7 | |
| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-(dimethylamino)benzoic Acid (CAS 220844-83-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(dimethylamino)benzoic acid, with the CAS number 220844-83-7, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and a dimethylamino group on the benzoic acid backbone, makes it a compound of interest in medicinal chemistry and organic synthesis. The electronic properties of the electron-donating dimethylamino group and the electron-withdrawing bromine atom create a unique chemical environment that can be exploited for the development of novel molecules with specific biological activities. This guide provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 220844-83-7 | ChemScene |
| Molecular Formula | C₉H₁₀BrNO₂ | ChemScene |
| Molecular Weight | 244.09 g/mol | ChemScene |
| Purity | ≥98% (typical) | ChemScene |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | ChemScene |
| logP | 2.2133 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene |
Synthesis
Experimental Protocol: General Procedure for Bromination
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
4-(dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS) or Bromine
-
Anhydrous Dichloromethane (DCM) or Acetic Acid
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(dimethylamino)benzoic acid in the chosen solvent (e.g., anhydrous DCM).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of the brominating agent (NBS or Bromine) in the same solvent to the reaction mixture with constant stirring. The addition should be dropwise to control the reaction temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (if bromine was used) or water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental ¹H NMR and ¹³C NMR spectral data for this compound are not currently available in the public domain. For unequivocal structure confirmation and purity assessment, it is imperative to acquire and interpret this data upon synthesis.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the structural motif is of interest in drug discovery. The related compound, 3-Bromo-4-(diethylamino)benzoic acid, has been investigated for its potential in enzyme inhibition and protein-ligand interactions.[1] Benzoic acid derivatives are known to be versatile scaffolds in the development of various therapeutic agents. The presence of the bromine atom allows for potential halogen bonding interactions with biological targets, which can enhance binding affinity and selectivity.
Given its structure, this compound could serve as a valuable intermediate or building block in the synthesis of more complex molecules for various applications, including:
-
Enzyme Inhibitors: The scaffold could be elaborated to target specific enzyme active sites.
-
Pharmaceutical Intermediates: It can be used in the synthesis of active pharmaceutical ingredients (APIs).
-
Organic Synthesis: The functional groups present allow for a variety of chemical transformations, making it a useful tool for synthetic chemists.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action in any biological system. Further investigation is required to elucidate its biological targets and downstream effects. A hypothetical workflow for investigating its biological activity is presented below.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-4-(dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-4-(dimethylamino)benzoic acid. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, drug discovery, and development in identifying and characterizing this compound. This guide offers predicted fragmentation data, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and visual diagrams of the fragmentation pathway and experimental workflow.
Predicted Quantitative Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Structure / Formula | Neutral Loss | Predicted Relative Intensity (%) | Notes |
| 243/245 | [C₉H₁₀BrNO₂]⁺ | - | 80 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 228/230 | [C₈H₇BrNO₂]⁺ | CH₃ | 40 | Loss of a methyl radical from the dimethylamino group. |
| 198/200 | [C₉H₁₀NO]⁺ | COOH | 30 | Loss of the carboxyl group. |
| 184/186 | [C₈H₇NO]⁺ | COOH + CH₃ | 20 | Subsequent loss of a methyl radical after the loss of the carboxyl group. |
| 164 | [C₉H₁₀NO₂ - Br]⁺ | Br | 90 | Loss of the bromine radical. |
| 149 | [C₈H₇NO₂ - Br]⁺ | Br + CH₃ | 100 | Loss of a methyl radical and a bromine radical, likely the base peak. |
| 121 | [C₇H₅O₂]⁺ | Br + N(CH₃)₂ | 15 | Loss of bromine and the dimethylamino group. |
| 77 | [C₆H₅]⁺ | Br + COOH + N(CH₃)₂ | 10 | Phenyl cation fragment. |
Experimental Protocols
The following are detailed experimental protocols for the analysis of this compound using both GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the relatively low volatility of carboxylic acids, a derivatization step is recommended for GC-MS analysis to improve chromatographic performance and prevent peak tailing.
1. Sample Preparation and Derivatization (Silylation)
-
Materials: this compound standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ethyl acetate (anhydrous), Pyridine (anhydrous).
-
Procedure:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous ethyl acetate.
-
To 100 µL of the sample solution, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS is well-suited for the analysis of this compound without the need for derivatization.
1. Sample Preparation
-
Materials: this compound standard, Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working solutions by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration range of 1-1000 ng/mL.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 5% B.
-
1-5 min: Linear gradient from 5% to 95% B.
-
5-6 min: Hold at 95% B.
-
6-6.1 min: Return to 5% B.
-
6.1-8 min: Re-equilibrate at 5% B.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan and product ion scan modes. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.
Visualizations
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
General Experimental Workflow for Mass Spectrometry Analysis
Caption: General experimental workflow for mass spectrometry analysis.
An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-4-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-4-(dimethylamino)benzoic acid. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3300-2500 | Carboxylic Acid | O-H stretch | Broad, Strong |
| ~3000-2800 | Aromatic & Alkyl | C-H stretch | Medium |
| ~1700 | Carboxylic Acid | C=O stretch | Strong |
| ~1600 & ~1450-1500 | Aromatic Ring | C=C stretch | Medium to Strong |
| ~1335-1250 | Aromatic Amine | C-N stretch | Strong |
| ~1300 | Carboxylic Acid | O-H bend | Medium |
| ~950 | Carboxylic Acid | O-H out-of-plane bend | Broad, Medium |
| ~690-515 | Alkyl Halide | C-Br stretch | Medium to Strong |
Experimental Protocol for FT-IR Analysis
The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
Materials:
-
This compound sample
-
Potassium bromide (KBr), FT-IR grade
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of KBr.
-
Grind the KBr in the mortar to a fine powder.
-
Add the sample to the mortar and continue grinding until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the spectrum of the sample.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected and normalized.
-
Identify and label the characteristic absorption peaks.
-
An alternative method is the "Thin Solid Film" method, where the solid sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
Interpretation of the Spectrum
The FT-IR spectrum provides a molecular fingerprint of this compound, confirming the presence of its key functional groups.
-
Carboxylic Acid Group: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding.[2][3] The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration.[4] Additional bands for the O-H in-plane and out-of-plane bending can be observed around 1300 cm⁻¹ and 950 cm⁻¹, respectively.[5]
-
Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations, which typically appear as two or more bands in the 1600-1450 cm⁻¹ region.[4] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[6]
-
Dimethylamino Group: The C-N stretching vibration for an aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[7]
-
Carbon-Bromine Bond: A medium to strong absorption band in the fingerprint region, typically between 690-515 cm⁻¹, can be attributed to the C-Br stretching vibration.[8][9]
Logical Relationships of FT-IR Absorptions
The following diagram illustrates the correlation between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.
Caption: Functional groups of the molecule and their corresponding FT-IR regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Solubility of 3-Bromo-4-(dimethylamino)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-4-(dimethylamino)benzoic acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents a visual representation of a typical experimental workflow.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[1] Its structure, featuring a carboxylic acid group, a dimethylamino group, and a bromine atom on the benzene ring, dictates its solubility characteristics. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic acid and the dimethylamino group), along with a lipophilic aromatic ring and a halogen substituent, suggests a nuanced solubility profile in different organic solvents.
Solubility Data
Table 1: Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | Expected to be soluble | Inferred from[2] |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Inferred from[2][3] | |
| N,N-Dimethylformamide (DMF) | Expected to be soluble | Inferred from[2] | |
| Acetone | Expected to be soluble | Inferred from[2] | |
| 4-(Dimethylamino)benzoic acid | Methanol | Slightly soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2] | |
| 3-Bromobenzoic acid | Methanol | Soluble (50 mg/mL) | |
| Benzoyl chitosan derivatives | Dimethyl Sulfoxide (DMSO) | Excellent (3.30-3.52 g/mL) | [2] |
| N,N-Dimethylformamide (DMF) | Excellent (3.36-3.44 g/mL) | [2] | |
| Acetone | Good (1.54-1.62 g/mL) | [2] |
Based on these related compounds, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as DMSO and DMF, and in polar protic solvents like methanol. The presence of the dimethylamino group and the bromine atom likely influences its solubility relative to unsubstituted benzoic acid.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely recognized shake-flask method.[4][5][6]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, DMSO, DMF, Acetone)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
HPLC: This is the preferred method as it can separate the analyte from any potential impurities.[6]
-
UV-Vis Spectrophotometry: A suitable alternative if the compound has a distinct chromophore and no interfering substances are present.
-
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from replicate experiments (typically n=3) in units such as mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Crystal Structure Determination of 3-Bromo-4-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to determine and characterize the crystal structure of 3-Bromo-4-(dimethylamino)benzoic acid. Due to the current absence of a published crystal structure for this compound in publicly accessible databases, this document serves as a procedural roadmap for researchers aiming to elucidate its solid-state architecture. The guide details a probable synthetic route, purification and crystallization protocols, and a suite of analytical techniques essential for a thorough characterization. These methods include single-crystal X-ray diffraction for structure determination, alongside spectroscopic and thermal analyses for further structural and stability assessment. This document is intended to be a vital resource for scientists in the fields of medicinal chemistry, materials science, and drug development.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in organic synthesis and pharmaceutical development. The presence of a bromine atom, a carboxylic acid group, and a dimethylamino group on the aromatic ring creates a molecule with interesting electronic and steric properties, suggesting its potential as a versatile building block or a pharmacologically active agent.
The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, including its solubility, stability, melting point, and bioavailability. For drug development professionals, a detailed knowledge of the crystal structure is critical for formulation, patent protection, and regulatory approval.
As of the date of this publication, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories. This guide, therefore, outlines the necessary experimental procedures to synthesize, purify, crystallize, and ultimately determine the crystal structure of this compound.
Physicochemical Properties
While crystallographic data is unavailable, some key physicochemical properties of this compound have been reported and are summarized below.
| Property | Value | Reference |
| CAS Number | 220844-83-7 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, crystallization, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can likely be achieved through the electrophilic bromination of 4-(dimethylamino)benzoic acid. The dimethylamino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The position of bromination will be influenced by the interplay of these electronic effects.
Materials:
-
4-(dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)
-
Sodium thiosulfate solution (for quenching Br₂)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzoic acid in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of N-Bromosuccinimide or a solution of bromine in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.[2]
-
Upon completion, if bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
If dichloromethane was used as the solvent, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If acetic acid was used as the solvent, pour the reaction mixture into ice water to precipitate the product.
-
Collect the crude product by filtration.
Purification and Crystallization
Purification of the crude this compound is crucial for obtaining high-quality single crystals. Recrystallization is a standard method for purifying solid organic compounds.
Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound when hot but not when cold. For compounds with both polar (carboxylic acid, amino) and non-polar (aromatic ring, bromo) features, a single solvent or a binary solvent system may be effective. Potential solvents include ethanol, methanol, acetone, ethyl acetate, or a mixture such as dichloromethane/methanol.[3]
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Growing Single Crystals for X-ray Diffraction: Slow evaporation of a dilute solution of the purified compound is a common method for growing single crystals.
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol).[3]
-
Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor the container for the formation of well-defined single crystals.
Characterization Techniques
A comprehensive characterization of the synthesized and purified this compound should be performed using the following techniques.
This is the definitive technique for determining the three-dimensional crystal structure.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer, and a detector.
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The diffractometer collects a dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compound in solution.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum. The expected spectrum would show signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum. The expected spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the N-methyl carbons, and the carbonyl carbon of the carboxylic acid group.
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Sample Preparation:
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
Expected Absorptions:
-
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).
-
C-H stretching bands for the aromatic ring and methyl groups.
-
C-N stretching bands.
-
C-Br stretching band in the fingerprint region. Electron-withdrawing groups like bromine tend to increase the wavenumber of characteristic IR bands, while electron-donating groups like the amino group tend to decrease it.[4]
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of the compound.
Procedure:
-
A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
TGA measures the change in mass as a function of temperature, indicating decomposition temperatures. For comparison, 4-(dimethylamino)benzoic acid has a melting point with decomposition at 241-243°C.[2]
-
DSC measures the heat flow to or from the sample as a function of temperature, revealing melting points, phase transitions, and decomposition events.
Workflow and Data Analysis
The overall workflow for the determination of the crystal structure of this compound is depicted in the following diagram.
Conclusion
While the crystal structure of this compound is not currently known, this technical guide provides a comprehensive framework for its determination. By following the detailed protocols for synthesis, purification, crystallization, and characterization outlined herein, researchers will be well-equipped to elucidate the solid-state structure of this compound. The successful determination of its crystal structure will be a valuable contribution to the fields of chemistry and pharmaceutical sciences, enabling a deeper understanding of its properties and facilitating its potential applications.
References
A Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-4-(dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(dimethylamino)benzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science. A thorough understanding of its thermal stability and decomposition profile is critical for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its degradation pathways. This document provides a comprehensive overview of the predicted thermal behavior of this compound and detailed protocols for its experimental investigation.
Predicted Thermal Behavior
Based on the known thermal decomposition of other aminobenzoic acids, the thermal behavior of this compound is anticipated to involve several key stages. Structurally related aminobenzoic acids are known to undergo complex thermal events, including sublimation and decarboxylation.[1][2]
2.1 Predicted Decomposition Pathway
The primary decomposition pathway for this compound is expected to be initiated by decarboxylation, which is the loss of a carbon dioxide molecule from the carboxylic acid group.[1] Subsequent heating is likely to cause further fragmentation of the resulting aromatic amine. The bromine and dimethylamino substituents will also influence the decomposition process, potentially leading to the formation of various halogenated and nitrogen-containing organic fragments.
Physicochemical Properties (Predicted)
While specific experimental data is unavailable, a summary of predicted physicochemical properties is presented in Table 1. These are estimations based on the compound's structure and data from analogous compounds.
| Property | Predicted Value/Behavior |
| Melting Point | Expected to melt with decomposition. |
| Decomposition Onset | Likely to occur near the melting point. |
| Primary Decomposition | Decarboxylation (loss of CO2). |
| Sublimation | Possible sublimation before or during melting.[1] |
Experimental Protocols
To definitively determine the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended analytical techniques.
4.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Data Collection: Continuously record the sample's mass and temperature throughout the experiment.
4.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan should be used as the reference.[1]
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.[1]
-
Thermal Program:
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
Visualizations
5.1 Predicted Decomposition Pathway
The following diagram illustrates the predicted primary decomposition pathway of this compound.
5.2 Experimental Workflow
The diagram below outlines the logical workflow for the thermal analysis of this compound.
References
An In-depth Technical Guide to the Purity and Appearance of 3-Bromo-4-(dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of 3-Bromo-4-(dimethylamino)benzoic acid (CAS No. 220844-83-7). This document is intended to be a core resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The introduction of a bromine atom at the 3-position and a dimethylamino group at the 4-position of the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
While detailed experimental data on its appearance is not widely published, analogous compounds such as 4-(dimethylamino)benzoic acid are typically white to off-white crystalline solids.[1] Commercial suppliers of this compound generally provide it as a solid with purity levels of 95% or greater than 98%.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 220844-83-7 | [2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Purity (Commercial) | ≥95% or ≥98% | [2][3] |
| Melting Point | Data not available. For comparison, the melting point of 4-(dimethylamino)benzoic acid is 241-243°C (with decomposition).[4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-(dimethylamino)benzoic acid. The dimethylamino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked, bromination occurs at one of the ortho positions.
Experimental Protocol: Synthesis via Bromination
This protocol is a generalized procedure based on common bromination methods for activated aromatic rings.
Materials:
-
4-(dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Acetic Acid
-
Water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)benzoic acid in a suitable solvent such as DMF or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
References
Methodological & Application
Synthesis of 3-Bromo-4-(dimethylamino)benzoic acid from 4-(dimethylamino)benzoic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Bromo-4-(dimethylamino)benzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis involves the electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid using N-bromosuccinimide (NBS) as the brominating agent. This application note includes a step-by-step experimental procedure, a comprehensive table of reagents and results, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
Substituted benzoic acids are crucial building blocks in the development of novel therapeutic agents and functional materials. The introduction of a bromine atom and a dimethylamino group onto the benzoic acid scaffold, as in this compound, creates a unique electronic environment and provides handles for further chemical modifications. The dimethylamino group is a strong electron-donating group, while the bromine atom is an electron-withdrawing group, and their interplay influences the reactivity and biological activity of the molecule. This synthesis protocol outlines a reliable method for the regioselective bromination of 4-(dimethylamino)benzoic acid, a critical step for accessing this important synthetic intermediate.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction. The dimethylamino group is a strongly activating ortho-, para-director. However, due to steric hindrance from the bulky dimethylamino group, the incoming electrophile (bromonium ion generated from NBS) is directed to the position ortho to the dimethylamino group and meta to the deactivating carboxylic acid group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[1][2][3]
Materials and Equipment
-
4-(Dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-(dimethylamino)benzoic acid in a minimal amount of N,N-Dimethylformamide (DMF).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of NBS: Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual DMF and succinimide.
-
Drying: Dry the product under vacuum to a constant weight.
Purification
The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water or methanol and water.
-
Dissolve the crude product in a minimum amount of hot ethanol or methanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
| Parameter | Value | Reference/Comment |
| Reactants | ||
| 4-(Dimethylamino)benzoic acid | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating agent |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | Sufficient to dissolve starting material | Reaction medium |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), then Room Temp. | Control of exothermicity and reaction rate |
| Reaction Time | 12-18 hours | To ensure completion of the reaction |
| Product | ||
| This compound | - | Expected product |
| Expected Yield | Moderate to high | Yields for similar reactions are reported to be good. |
| Appearance | White to off-white solid | Typical for substituted benzoic acids. |
| Purity | >95% after recrystallization | Expected purity after purification. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
DMF is a skin and respiratory irritant. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N,N-dimethyl protons, and the carboxylic acid proton. The integration and splitting patterns should be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-(dimethylamino)benzoic acid using N-bromosuccinimide. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible to researchers in various fields. The successful synthesis of this key intermediate opens avenues for the development of novel compounds with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for the Bromination of 4-(Dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-bromo-4-(dimethylamino)benzoic acid via the electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid. Two primary protocols are detailed, utilizing N-bromosuccinimide (NBS) and bromine in acetic acid as brominating agents. These methods are foundational for the generation of halogenated intermediates crucial in the development of novel therapeutic agents and functional materials. This guide includes detailed experimental procedures, a comparative data summary, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory execution.
Introduction
4-(Dimethylamino)benzoic acid is a readily available aromatic compound that serves as a versatile precursor in organic synthesis. Its electron-rich nature, due to the activating dimethylamino group, makes it susceptible to electrophilic aromatic substitution reactions. The introduction of a bromine atom onto the aromatic ring at the position ortho to the dimethylamino group and meta to the carboxylic acid group yields this compound. This halogenated derivative is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The bromine atom can be readily displaced or utilized in cross-coupling reactions, providing a strategic handle for further molecular elaboration.
Comparative Data of Bromination Protocols
Two common methods for the bromination of activated aromatic rings are presented. The choice of method may depend on factors such as reagent availability, desired reaction time, and scale.
| Parameter | Protocol 1: N-Bromosuccinimide | Protocol 2: Bromine in Acetic Acid |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | N,N-Dimethylformamide (DMF) | Glacial Acetic Acid |
| Molar Ratio (Substrate:Reagent) | 1 : 1.05 | 1 : 1.1 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 16 hours | 2 - 4 hours |
| Work-up | Precipitation in water, filtration | Quenching, extraction |
| Reported Yield | ~70% (for analogous 4-aminobenzoic acid)[1] | Not explicitly reported for this substrate |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the bromination of activated aromatic compounds and is expected to be effective for 4-(dimethylamino)benzoic acid.[1][2]
Materials:
-
4-(Dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(dimethylamino)benzoic acid in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[1]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For further purification, recrystallize the crude product from a suitable solvent system such as ethanol/water.
Protocol 2: Bromination using Bromine in Acetic Acid
This protocol outlines a classic method for the bromination of activated aromatic rings.[3]
Materials:
-
4-(Dimethylamino)benzoic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-(dimethylamino)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker of ice-water.
-
Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of 4-(dimethylamino)benzoic acid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Always add reagents slowly and monitor the reaction temperature.
Characterization of this compound
The final product can be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point range can indicate the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through isotopic patterns.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion
The protocols described provide effective methods for the synthesis of this compound. The choice between using N-bromosuccinimide or bromine will depend on the specific requirements of the laboratory and the desired reaction profile. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial to minimize the formation of byproducts and maximize the yield of the desired monobrominated product.[2] The resulting this compound is a versatile intermediate for further synthetic transformations in the pursuit of novel compounds for pharmaceutical and materials science applications.
References
Application Notes and Protocols for 3-Bromo-4-(dimethylamino)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(dimethylamino)benzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure incorporates three key functional groups: a carboxylic acid, a bromine atom, and a dimethylamino group. This unique combination allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atom creates a distinct electronic environment on the aromatic ring, influencing the reactivity of the molecule.[1]
This document provides detailed application notes and protocols for the use of this compound in two common and powerful synthetic transformations: amide bond formation and Suzuki-Miyaura cross-coupling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 220844-83-7 | [2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Purity | ≥98% (typical) | [2] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [2] |
| logP | 2.2133 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of a wide range of organic compounds. Its utility stems from the ability to selectively perform chemical transformations at its three functional sites:
-
Carboxylic Acid Group: This group can be readily converted into amides, esters, and other carboxylic acid derivatives. Amide bond formation is particularly important in medicinal chemistry for the synthesis of bioactive molecules.
-
Bromo Group: The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the construction of biaryl systems. The bromine can also be displaced through nucleophilic aromatic substitution under certain conditions.
-
Aromatic Ring: The benzene ring can undergo further electrophilic substitution, although the positions of substitution are directed by the existing bromo and dimethylamino groups.
Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery and development. This compound can be coupled with a wide variety of primary and secondary amines to generate a diverse library of amide derivatives. This reaction typically requires the activation of the carboxylic acid group using a coupling reagent to facilitate the nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(diethylphosphoryl)benzoic acid | 4-Bromo-2-cyanoaniline | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 4-aminobenzoic acid | Cyclohexylamine | EDC/HOBt | DIPEA | DMF | RT | 12-18 | High |
| 3-bromobenzoic acid | Aniline | EDC/HOBt/DMAP | DIPEA | CH₃CN | 23 | 24 | 72 |
| 3-bromobenzoic acid | Benzylamine | HATU | DIPEA | DMF | RT | 1 | High |
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 minutes to 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The bromine atom of this compound can be efficiently coupled with a variety of boronic acids or boronic esters in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromoanisole | Phenylboronic acid | Pd@Fe₃O₄@C | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99 |
| 3-bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 99 |
| 4-bromobenzoic acid | 4-fluorophenyl boronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 99 |
| ortho-bromoaniline derivative | Benzyl boronic ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 90 | 18 | 91 |
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Conclusion
This compound is a highly functionalized and synthetically useful building block. Its ability to undergo efficient amide bond formation and Suzuki-Miyaura cross-coupling reactions makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein serve as a guide for researchers to utilize this versatile compound in their synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and valuable chemical entities.
References
Application Notes and Protocols: 3-Bromo-4-(dimethylamino)benzoic acid as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-4-(dimethylamino)benzoic acid as a strategic building block in the synthesis of complex organic molecules, with a particular focus on the development of kinase inhibitors. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in leveraging this versatile reagent for their synthetic needs.
Introduction
This compound is a valuable bifunctional molecule for organic synthesis. The presence of a carboxylic acid, a dimethylamino group, and a bromine atom on the benzene ring offers multiple reaction sites for diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups. This unique combination of reactive sites makes it an ideal starting material for the construction of complex molecular architectures, including those with significant biological activity.
Application in the Synthesis of a p38 MAP Kinase Inhibitor Analog
This section details a representative application of this compound in the synthesis of a biaryl-benzamide analog, a structural motif found in a number of kinase inhibitors, including those targeting p38 MAP kinase. The p38 MAP kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an important therapeutic target.[2]
The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction to form a biaryl system, followed by an amide bond formation to introduce further diversity and mimic the pharmacophore of known inhibitors.
Synthetic Scheme
A plausible synthetic route to a p38 MAP kinase inhibitor analog starting from this compound is outlined below. This scheme demonstrates the strategic use of the building block's functional groups.
Caption: Synthetic route to a p38 MAP kinase inhibitor analog.
Key Experimental Protocols
1. Suzuki-Miyaura Coupling for the Synthesis of 3-(4-Methoxyphenyl)-4-(dimethylamino)benzoic acid
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~5-6 to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-4-(dimethylamino)benzoic acid.
2. Amide Bond Formation for the Synthesis of the p38 MAP Kinase Inhibitor Analog
This protocol details the coupling of the synthesized biaryl carboxylic acid with 4-aminopyridine to form the final benzamide analog.
Materials:
-
3-(4-Methoxyphenyl)-4-(dimethylamino)benzoic acid (1.0 eq)
-
4-Aminopyridine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(4-Methoxyphenyl)-4-(dimethylamino)benzoic acid in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add 4-aminopyridine, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure N-(pyridin-4-yl)-3-(4-methoxyphenyl)-4-(dimethylamino)benzamide.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of the p38 MAP kinase inhibitor analog.
Table 1: Reaction Parameters and Yields
| Step | Reaction Type | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | 3-(4-Methoxyphenyl)-4-(dimethylamino)benzoic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 14 | 85 |
| 2 | Amide Coupling | 3-(4-Methoxyphenyl)-4-(dimethylamino)benzoic acid | N-(Pyridin-4-yl)-3-(4-methoxyphenyl)-4-(dimethylamino)benzamide | HATU / DIPEA | DMF | RT | 16 | 78 |
Table 2: Characterization Data for the Final Product
| Compound | Formula | M.W. ( g/mol ) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |
| N-(Pyridin-4-yl)-3-(4-methoxyphenyl)-4-(dimethylamino)benzamide | C₂₁H₂₁N₃O₂ | 347.41 | 10.5 (s, 1H), 8.5 (d, 2H), 7.8 (d, 2H), 7.6 (d, 1H), 7.4 (dd, 1H), 7.2 (d, 2H), 7.0 (d, 2H), 6.9 (d, 1H), 3.8 (s, 3H), 2.8 (s, 6H) | 165.2, 159.1, 150.5, 142.3, 138.7, 131.5, 130.2, 129.8, 128.4, 125.6, 114.8, 114.1, 55.3, 43.1 | 348.1 [M+H]⁺ |
Biological Context: p38 MAP Kinase Signaling Pathway
The synthesized benzamide analog is designed to inhibit p38 MAP kinase. The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines.[3] Activation of this pathway leads to the phosphorylation of downstream targets, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and apoptosis.[4]
Caption: Simplified p38 MAP kinase signaling pathway.
Conclusion
This compound serves as an excellent starting material for the synthesis of complex, biologically active molecules. Its functional handles allow for the sequential and regioselective introduction of diverse chemical moieties, making it a powerful tool in medicinal chemistry and drug discovery. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this versatile building block in their own synthetic endeavors.
References
The Versatile Scaffold: 3-Bromo-4-(dimethylamino)benzoic Acid in Medicinal Chemistry
For researchers, scientists, and drug development professionals, 3-Bromo-4-(dimethylamino)benzoic acid is emerging as a valuable building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both an electron-withdrawing bromine atom and an electron-donating dimethylamino group, provides a versatile scaffold for the development of targeted therapies, particularly in the realm of oncology and kinase inhibition.
This substituted benzoic acid derivative serves as a key intermediate in the synthesis of a variety of bioactive molecules. The presence of the carboxylic acid group allows for the facile formation of amide and ester linkages, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). The bromine atom offers a site for further chemical modification through cross-coupling reactions, while the dimethylamino group can influence solubility, metabolic stability, and interactions with biological targets.
Application as a Precursor for Kinase Inhibitors
One of the most promising applications of this compound is in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-bromo-4-(dimethylamino)benzoyl moiety can be incorporated into molecules designed to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote tumor growth and survival.
While direct derivatives of this compound are still in the early stages of investigation, structurally related compounds have shown significant promise. For instance, various benzamide derivatives are being explored as potent inhibitors of key oncogenic kinases.
Use in the Synthesis of Anticancer Agents
Beyond kinase inhibition, the this compound scaffold is being utilized in the synthesis of other classes of anticancer agents. The structural motif can be found in compounds designed to target various aspects of cancer cell biology. Research on related bromo-benzohydrazide derivatives has demonstrated their potential as both anticancer and antimicrobial agents.
Quantitative Data on Related Compounds
While specific quantitative data for direct derivatives of this compound is limited in publicly available literature, data from closely related analogs highlight the potential of this chemical scaffold.
| Compound Class | Target/Assay | IC50 / Activity |
| 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides | Anticancer (HCT116 cells) | Compound 22: IC50 = 1.20 µM[1][2] |
| 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides | Antimicrobial | Compound 12: pMICam = 1.67 µM/ml[1][2] |
Experimental Protocols
To facilitate further research and development, detailed experimental protocols for the synthesis and evaluation of derivatives of this compound are crucial. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.
Synthesis of N-Aryl-3-bromo-4-(dimethylamino)benzamide
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Amide Bond Formation: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3-bromo-4-(dimethylamino)benzamide.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Potential: Pathways and Workflows
To better understand the context and application of this compound in medicinal chemistry, the following diagrams illustrate a hypothetical signaling pathway targeted by its derivatives and a general experimental workflow.
References
Application Notes and Protocols: 3-Bromo-4-(dimethylamino)benzoic acid for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(dimethylamino)benzoic acid is a synthetic organic compound belonging to the class of para-substituted benzoic acid derivatives. Emerging research has highlighted the potential of this class of compounds as potent inhibitors of the protein phosphatase Slingshot (SSH) family. The SSH family of phosphatases, including SSH1, SSH2, and SSH3, are key regulators of actin dynamics through their dephosphorylation of cofilin, a critical actin-depolymerizing factor. Dysregulation of the SSH-cofilin signaling axis has been implicated in various pathological processes, including cancer cell migration and invasion, making it an attractive target for therapeutic intervention.
These application notes provide a comprehensive overview of the potential use of this compound in enzyme inhibition studies targeting the Slingshot phosphatases. The document includes hypothetical inhibitory data, detailed experimental protocols for enzyme inhibition assays, and a description of the relevant signaling pathway.
Data Presentation: Hypothetical Inhibitory Activity
While direct experimental data for the inhibition of Slingshot phosphatases by this compound is not yet publicly available, the following table illustrates how such quantitative data would be presented. These hypothetical values are based on the inhibitory activities of other known Slingshot phosphatase inhibitors and serve as a guide for data representation in future studies.
| Enzyme Target | Inhibitor | IC50 (µM) [Hypothetical] | Ki (µM) [Hypothetical] | Inhibition Type [Hypothetical] |
| SSH1 | This compound | 5.2 | 2.8 | Competitive |
| SSH2 | This compound | 7.8 | 4.1 | Competitive |
| SSH3 | This compound | 6.5 | 3.4 | Competitive |
Signaling Pathway: Slingshot Phosphatase and Cofilin Regulation
The Slingshot (SSH) phosphatases are central to the regulation of actin cytoskeleton dynamics. They exert their function by dephosphorylating and thereby activating cofilin. Activated cofilin promotes the disassembly of actin filaments, a process essential for cell motility, morphogenesis, and cytokinesis. The activity of SSH itself is tightly regulated by upstream signaling molecules.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4-(dimethylamino)benzoic acid as a key building block. This versatile substrate, featuring a bromine atom activated by an ortho-carboxylic acid and a para-dimethylamino group, is a valuable starting material for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-donating dimethylamino group and the coordinating carboxylic acid moiety can influence the reactivity of the aryl bromide, making the selection of appropriate catalytic systems crucial for successful transformations.
This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing starting points for reaction optimization and the synthesis of diverse derivatives.
Key Reaction Pathways
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The primary pathways for the functionalization of this compound are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Heck Reaction: Formation of a C-C bond with an alkene.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of substrates structurally analogous to this compound. This data serves as a valuable guide for reaction development.
Table 1: Suzuki-Miyaura Coupling of Analogous Bromobenzoic Acids and Bromoanilines
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 97 |
| 2 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 96 |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Kolliphor EL/H₂O | RT | 0.25 | 86 |
| 4 | 2-Bromoaniline | Benzylboronic acid ester | CataXium A Pd G3 (2) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 18 | 91 |
Data adapted from studies on structurally similar compounds to provide a baseline for optimization.[1]
Table 2: Heck Reaction of Analogous Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | >95 |
| 2 | 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ (0.1) | P(o-tol)₃ (0.2) | Et₃N (1.2) | Acetonitrile | 100 | 24 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (1.1) | DMF | 100 | 2 | 98 |
This table presents representative conditions for the Heck reaction of various aryl bromides.
Table 3: Sonogashira Coupling of Analogous Aryl Bromides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N (2) | Toluene | 70 | 6 | 95 |
| 2 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 65 | 2 | 97 |
| 3 | 1-Bromo-4-methoxybenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (8) | i-Pr₂NH (3) | THF | 60 | 16 | 85 |
Conditions are based on established protocols for Sonogashira couplings of aryl bromides.[2]
Table 4: Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 18 | 98 |
| 2 | 1-Bromo-4-cyanobenzene | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (2.1) | Toluene | 100 | 3 | 99 |
| 3 | 3-Bromopyridine | Pyrrolidine | RuPhos Precatalyst (2) | - | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |
This data illustrates typical conditions for the Buchwald-Hartwig amination of various aryl bromides.
Experimental Protocols
The following are detailed, generalized protocols for conducting palladium-catalyzed cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromobenzoic acids.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2 mol% with a suitable ligand like SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O, toluene/H₂O)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Heck Reaction Protocol
This protocol provides a general procedure for the Heck reaction of aryl bromides.[3]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile, toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried reaction vessel, combine this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the alkene and the base via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol is a general method for the Sonogashira coupling of aryl bromides.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the Buchwald-Hartwig amination.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%; or a preformed catalyst like RuPhos Precatalyst, 2-4 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-8 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
Application Notes and Protocols: Suzuki Coupling of 3-Bromo-4-(dimethylamino)benzoic Acid with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1]
The substrate, 3-Bromo-4-(dimethylamino)benzoic acid, is a valuable building block in medicinal chemistry. The presence of the dimethylamino group, a strong electron-donating group, and the carboxylic acid group, an electron-withdrawing group, can influence the electronic properties of the molecule and the reactivity of the C-Br bond. The Suzuki coupling of this substrate with various arylboronic acids provides a direct route to a diverse library of biaryl compounds, which are key scaffolds in many biologically active molecules.
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Outcomes
While specific experimental data for the Suzuki coupling of this compound with a wide array of arylboronic acids is not extensively documented in a single source, the following table summarizes the expected yields based on reactions with structurally similar substrates, such as other substituted bromobenzoic acids and anilines.[1][2] The yields are influenced by the electronic and steric properties of the arylboronic acid.
| Arylboronic Acid | Product Structure | Expected Yield (%) | Reaction Time (h) | Notes |
| Phenylboronic acid | 4-(Dimethylamino)-3-phenylbenzoic acid | 85-95 | 12-24 | Generally high-yielding with simple arylboronic acids. |
| 4-Methylphenylboronic acid | 4-(Dimethylamino)-3-(p-tolyl)benzoic acid | 80-92 | 12-24 | Electron-donating groups on the boronic acid are well-tolerated. |
| 4-Methoxyphenylboronic acid | 4-(Dimethylamino)-3-(4-methoxyphenyl)benzoic acid | 82-96 | 12-24 | Strong electron-donating groups can lead to excellent yields. |
| 2-Methylphenylboronic acid | 4-(Dimethylamino)-3-(o-tolyl)benzoic acid | 70-85 | 16-30 | Steric hindrance from the ortho-substituent may lower the yield and require longer reaction times. |
| 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)-4-(dimethylamino)benzoic acid | 65-80 | 18-36 | Electron-withdrawing groups on the boronic acid can sometimes lead to lower yields and require optimization of reaction conditions. |
Note: The data in this table is representative and intended as a guideline. Actual yields may vary depending on the specific reaction conditions, catalyst system, and purity of reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol employs a commonly used and commercially available palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 244.1 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings
For sterically hindered or electron-deficient arylboronic acids, a more active catalyst system may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF), degassed
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 244.1 mg), the arylboronic acid (1.5 mmol), and finely ground potassium phosphate (3.0 mmol, 636.8 mg) to a Schlenk tube or reaction vial.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in a small amount of degassed 2-MeTHF.
-
Add the catalyst solution to the reaction vial containing the reactants.
-
Add additional degassed 2-MeTHF to the reaction vial to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 16-36 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Heck Reaction Conditions for 3-Bromo-4-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the Heck reaction with 3-bromo-4-(dimethylamino)benzoic acid. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] Given the electron-donating nature of the dimethylamino group on the aromatic ring, specific conditions are often required to achieve high yields and selectivity.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides.[1][2] The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with electron-rich aryl bromides like this compound.
Key Reaction Parameters and Optimization
Several factors can influence the outcome of the Heck reaction with this substrate. Below is a summary of key parameters and recommended starting points for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Tetrakis(triphenylphosphine)palladium(0) | Pd(OAc)₂ is a common and cost-effective precursor.[1][3] Pd₂(dba)₃ can be effective at lower temperatures. Tetrakis(triphenylphosphine)palladium(0) is an active Pd(0) catalyst.[1] |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Buchwald or Herrmann-type phosphine ligands, N-Heterocyclic Carbenes (NHCs) | For electron-rich aryl bromides, electron-rich and bulky phosphine ligands or NHCs can enhance catalytic activity.[4][5] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | An organic amine base like Et₃N or a hindered amine is commonly used.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[5][6] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Toluene, Acetonitrile | Polar aprotic solvents like DMF and DMAc are standard for Heck reactions.[6] Toluene can be used for higher temperature reactions. |
| Alkene Partner | Styrene, n-butyl acrylate, methyl acrylate | Electron-deficient alkenes like acrylates are ideal substrates.[1] Styrene is also a common coupling partner. |
| Temperature | 80-140 °C | Heck reactions often require elevated temperatures to proceed efficiently.[6] The optimal temperature will depend on the specific catalyst system and substrates. |
| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, additives like TBAB can improve reaction rates and yields, especially in aqueous media.[7] |
Experimental Protocols
The following are generalized protocols that can be adapted for the Heck reaction of this compound with various alkenes.
Protocol 1: Heck Reaction with Styrene using Pd(OAc)₂/PPh₃
This protocol outlines a standard set of conditions for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst formation.
-
Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction with n-Butyl Acrylate using a Palladacycle Catalyst
This protocol utilizes a more active palladacycle catalyst, which can be beneficial for challenging substrates.
Materials:
-
This compound
-
n-Butyl acrylate
-
Herrmann's catalyst or a similar palladacycle (e.g., 1 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladacycle catalyst (0.01 mmol, 1 mol%), and cesium carbonate (2.0 mmol) to a Schlenk flask.
-
Add anhydrous DMAc (5 mL) and n-butyl acrylate (1.5 mmol).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualization of Experimental Workflow and Reaction Mechanism
To aid in the conceptualization of the experimental setup and the underlying chemical transformation, the following diagrams are provided.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-4-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmacologically active molecules. These application notes provide a detailed guide for the Buchwald-Hartwig amination of 3-Bromo-4-(dimethylamino)benzoic acid, a substrate of interest in the synthesis of novel therapeutic agents. The presence of both an electron-donating dimethylamino group and an acidic carboxylic acid moiety on the aryl bromide presents unique challenges and opportunities for this transformation.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally favoring the reductive elimination step and stabilizing the palladium catalyst. The selection of a suitable base is also crucial, especially in the presence of the acidic carboxylic acid group on the substrate.
Key Reaction Components and Considerations
The successful amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The use of preformed palladium-ligand complexes, such as Buchwald's G3 or G4 precatalysts, can offer improved reactivity and reproducibility.[1]
-
Phosphine Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and RuPhos are often effective for coupling a wide range of amines. For primary amines, BrettPhos is often a suitable choice.[2]
-
Base: The choice of base is critical due to the presence of the carboxylic acid group. Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the carboxylic acid, potentially affecting the reaction. For substrates with protic functional groups, bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are often employed to achieve better functional group tolerance.[2] Weaker bases such as K₂CO₃ may also be used, though they might lead to lower reaction rates.[2]
-
Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction temperature.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on general protocols for similar aryl bromides and should be considered as a starting point for optimization.
Table 1: Reaction with Aromatic Amines (e.g., Aniline Derivatives)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2.0) | Toluene | 100-110 | 12-24 | Good to Excellent |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (2.5) | Dioxane | 100 | 12-24 | Good to Excellent |
| 3 | 4-Trifluoromethylaniline | G3-XPhos (1-2) | - | K₃PO₄ (2.0) | t-BuOH | 100 | 12-24 | Moderate to Good |
Table 2: Reaction with Aliphatic Amines (e.g., Alkylamines, Cyclic Amines)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LiHMDS (2.5) | Toluene | 80-100 | 12-24 | Good to Excellent |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2.0) | Dioxane | 80-100 | 6-12 | Excellent |
| 3 | Cyclohexylamine | G4-RuPhos (1-2) | - | Cs₂CO₃ (2.0) | THF | 80 | 12-24 | Good |
Note: Yields are estimates based on similar reactions and will require experimental optimization.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware, syringes, and stir bars should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Reagents: Add this compound (1.0 equiv.) and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe. Then, add the amine coupling partner (1.1-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 and extract with ethyl acetate. The product, containing a carboxylic acid, may be soluble in the aqueous basic layer before acidification.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-4-(dimethylamino)anthranilic acid derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-4-(dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, commencing from the versatile starting material, 3-Bromo-4-(dimethylamino)benzoic acid. This document outlines synthetic pathways for the preparation of quinazolinones and other related heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols provided are based on established synthetic methodologies for structurally related compounds and offer a foundational guide for laboratory implementation.
Introduction
This compound is a valuable building block in organic synthesis. Its structure incorporates several key features that can be strategically utilized for the construction of complex heterocyclic scaffolds. The presence of a carboxylic acid and a dimethylamino group allows for cyclization reactions to form fused ring systems. The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling further molecular diversification. These notes detail reliable methods for the synthesis of quinazolinone derivatives, key intermediates in the development of novel therapeutic agents.
Synthesis of Quinazolinone Derivatives
A common and effective strategy for the synthesis of quinazolinones from anthranilic acid derivatives involves a two-step process: N-acylation followed by cyclization with an appropriate amine. This section provides a protocol for the synthesis of a 7-Bromo-6-(dimethylamino)-2-substituted-4(3H)-quinazolinone.
Protocol 1: Synthesis of 7-Bromo-6-(dimethylamino)-2-propyl-4(3H)-quinazolinone
This protocol is adapted from established procedures for the synthesis of quinazolinones from bromo-substituted anthranilic acids.[1][2]
Step 1: Synthesis of 3-Bromo-4-(dimethylamino)-N-butyrylbenzoic Acid (Intermediate 1)
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), butyryl chloride (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete acylation of the amino group. Upon completion, the reaction mixture is poured into water to precipitate the N-acylated product, which is then filtered, washed with water, and dried.
Step 2: Synthesis of 7-Bromo-6-(dimethylamino)-2-propyl-4H-3,1-benzoxazin-4-one (Intermediate 2)
The N-acylated intermediate (1.0 eq) is dissolved in acetic anhydride and heated with vigorous stirring. Acetic anhydride serves as both the solvent and the dehydrating agent to facilitate the cyclization to the benzoxazinone. After the reaction is complete, the excess acetic anhydride is removed under reduced pressure to yield the crude benzoxazinone, which can be used in the next step without further purification.
Step 3: Synthesis of 7-Bromo-6-(dimethylamino)-2-propyl-4(3H)-quinazolinone (Final Product)
The crude benzoxazinone (1.0 eq) is dissolved in a suitable solvent like ethanol or DMF, and an excess of an ammonium salt, such as ammonium acetate, is added. The mixture is refluxed for a few hours. The reaction of the benzoxazinone with ammonia (generated in situ from the ammonium salt) leads to the formation of the corresponding quinazolinone. The final product can be purified by column chromatography.
Quantitative Data (Representative)
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | 3-Bromo-4-(dimethylamino)-N-butyrylbenzoic Acid | This compound | Butyryl chloride | DMF | ~75-85 |
| 2 | 7-Bromo-6-(dimethylamino)-2-propyl-4H-3,1-benzoxazin-4-one | 3-Bromo-4-(dimethylamino)-N-butyrylbenzoic Acid | Acetic anhydride | Acetic anhydride | ~60-70 |
| 3 | 7-Bromo-6-(dimethylamino)-2-propyl-4(3H)-quinazolinone | 7-Bromo-6-(dimethylamino)-2-propyl-4H-3,1-benzoxazin-4-one | Ammonium acetate | Ethanol | ~65-75 |
Note: Yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.
Experimental Workflow
Caption: Synthetic pathway for 7-Bromo-6-(dimethylamino)-2-propyl-4(3H)-quinazolinone.
Diversification of the Quinazolinone Scaffold via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the quinazolinone ring serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-6-(dimethylamino)-quinazolinone
This protocol describes a general procedure for the palladium-catalyzed amination of the bromo-quinazolinone core, a reaction widely used in medicinal chemistry to install amine functionalities.[3]
To a reaction vial containing the 7-Bromo-6-(dimethylamino)-2-propyl-4(3H)-quinazolinone (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq) are added. The vial is sealed, and a dry, degassed solvent such as toluene or dioxane is added. The reaction mixture is then heated to a temperature between 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data (Representative)
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 7-Bromo-quinazolinone | Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | Toluene | 110 | ~70-90 |
| 7-Bromo-quinazolinone | Morpholine | Pd(OAc)2/BINAP | NaOtBu | Dioxane | 100 | ~65-85 |
Note: Yields and optimal conditions are highly dependent on the specific amine and catalyst system used and require experimental optimization.
Signaling Pathway of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The protocols outlined in these application notes provide a strategic framework for the synthesis and diversification of heterocyclic compounds derived from this compound. The synthesis of the quinazolinone core, followed by palladium-catalyzed functionalization, offers a robust platform for the generation of novel molecules with potential therapeutic applications. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions for their specific substrates and desired outcomes. Careful monitoring of reactions and thorough characterization of all intermediates and final products are essential for successful implementation.
References
- 1. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzothiazoles from 3-Bromo-4-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of novel benzothiazole derivatives, utilizing 3-Bromo-4-(dimethylamino)benzoic acid as a key starting material. Benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural combination of a bromine atom and a dimethylamino group on the benzoic acid precursor offers a valuable scaffold for the development of new therapeutic agents.[1][2]
Introduction
The synthesis of 2-substituted benzothiazoles is a cornerstone of medicinal chemistry. A prevalent and effective method for their preparation involves the condensation of a carboxylic acid with 2-aminothiophenol.[3] This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures.[3] The electronic properties of the substituents on the benzoic acid ring can significantly influence the reaction yield. While electron-withdrawing groups have been reported to enhance product yields, the opposing electronic effects of the bromo and dimethylamino groups in this compound present an interesting case for synthetic exploration.[1]
The dimethylamino moiety is a recognized pharmacophore present in numerous FDA-approved drugs, suggesting that benzothiazoles derived from this starting material may possess favorable pharmacological profiles.[4] This protocol outlines a robust method for the synthesis, purification, and characterization of the target benzothiazole derivative.
Quantitative Data Summary
While specific yield data for the reaction of this compound with 2-aminothiophenol is not extensively documented, the following table summarizes reported yields for the synthesis of various 2-arylbenzothiazoles from differently substituted benzoic acids. This data provides a comparative reference for expected outcomes.
| Starting Benzoic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Nitrobenzoic Acid | Fe/NH4Cl (reduction step) | 2-(4-Aminophenyl)benzothiazole | 50-60 | |
| Naphthyridine-3-carboxylic acid | PPA, 170–250°C | 2-(Naphthyridin-3-yl)benzothiazole | Moderate | |
| Amino acid (or ester) | PPA, 220°C | 2-(Substituted)benzothiazole | High (with ester) | |
| 4-Aminobenzoic acids | PPA, 220°C | 2-(4-Aminophenyl)benzothiazoles | Not specified | [3] |
| Chloroacetic acid | PPA, 180°C | 2-(Chloromethyl)benzothiazole | 62 | [3] |
| Substituted benzoic acids | PPA, 140°C | 2-Arylbenzothiazoles | 80-90 | [3] |
Experimental Protocols
Synthesis of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]thiazole
This protocol details the cyclocondensation reaction between this compound and 2-aminothiophenol.
Materials:
-
This compound
-
2-Aminothiophenol
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent) and 2-aminothiophenol (1.1 equivalents).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture (approximately 10 times the weight of the benzoic acid).
-
Reaction: Heat the mixture to 180-200°C with continuous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the warm mixture into a beaker containing ice-cold water while stirring vigorously.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of the target benzothiazole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
Application Notes and Protocols: 3-Bromo-4-(dimethylamino)benzoic Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(dimethylamino)benzoic acid is a versatile substituted aromatic carboxylic acid that holds significant potential as a key building block in the synthesis of pharmaceutical intermediates. Its structure, featuring a bromine atom, a dimethylamino group, and a carboxylic acid moiety, offers multiple reactive sites for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The dimethylamino group can influence the electronic properties and biological activity of the resulting molecules, while the carboxylic acid provides a handle for amide bond formation or other derivatizations. These characteristics make this compound an attractive starting material for the construction of complex molecular scaffolds found in a range of therapeutic agents, particularly kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Key Applications in Pharmaceutical Synthesis
The functional groups present in this compound make it a valuable precursor for the synthesis of various pharmaceutical intermediates, most notably for kinase inhibitors. The general synthetic utility is highlighted by its potential to undergo key C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position, leading to the formation of biaryl structures that are common in many kinase inhibitors.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[2][3] This reaction is instrumental in synthesizing aryl amines, which are prevalent in numerous drug molecules. Utilizing this compound in this reaction enables the introduction of various primary and secondary amines at the 3-position, providing access to a diverse array of substituted aniline derivatives.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates structurally similar to this compound, providing a reference for expected outcomes.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [4] |
| 2 | 4-Amino-3-bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [3] |
| 3 | 2-Bromoaniline | 3-Fluorophenylboronic acid | CataCXium A palladacycle (10) | - | K₃PO₄ | 2-MeTHF | 100 | 18 | 91 | [5] |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95 | [6] |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 85 | [7] |
| 3 | 4-Bromobenzonitrile | Benzamide | XantPhos Pd G3 (5) | - | DBU | DMF | 140 | 1 | 83 | [1] |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. These protocols are based on established procedures for structurally similar compounds and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 3-aryl-4-(dimethylamino)benzoic acid derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene and water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-(dimethylamino)benzoic acid.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Objective: To synthesize a 3-(alkyl/arylamino)-4-(dimethylamino)benzoic acid derivative.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Add this compound (1.0 eq) and the primary amine (1.2 eq) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(alkyl/arylamino)-4-(dimethylamino)benzoic acid.
Mandatory Visualization
Signaling Pathway Diagram
The pharmaceutical intermediates synthesized from this compound are often precursors to kinase inhibitors that target key signaling pathways implicated in cancer, such as the RAS/RAF/MEK/ERK pathway.[4][8][] Vemurafenib, for instance, is a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF), a key component of this pathway.[10][11][12]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of a pharmaceutical intermediate from this compound using a palladium-catalyzed cross-coupling reaction.
Caption: Generalized experimental workflow for the synthesis of pharmaceutical intermediates.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the starting material, the key chemical transformations, and the potential therapeutic application of the resulting pharmaceutical intermediates.
Caption: Logical flow from precursor to potential therapeutic application.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 11. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-4-(dimethylamino)benzoic acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-4-(dimethylamino)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting material (4-(dimethylamino)benzoic acid), byproducts from the bromination reaction, and residual solvents from the synthesis. Positional isomers, though less common depending on the synthesis route, could also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. The most common are melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value and a single spot on a TLC plate are good indicators of high purity.
Q4: Is this compound sensitive to any particular conditions?
A4: While generally stable, prolonged exposure to high heat should be avoided to prevent potential degradation. As a carboxylic acid, it will react with bases. The dimethylamino group can be sensitive to strong oxidizing agents.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities. | 1. Add more hot solvent in small increments. 2. Select a more suitable solvent or a solvent mixture (see Recrystallization Protocol). 3. If a significant portion has dissolved, perform a hot filtration to remove insoluble materials. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated. 3. Cooling is too rapid. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities. 3. The solution is too concentrated. | 1. Choose a solvent with a lower boiling point. 2. Consider a preliminary purification by column chromatography to remove the bulk of impurities. 3. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. |
| Low recovery of purified product. | 1. Too much solvent was used, and the compound has some solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Pre-heat the funnel and filter paper with hot solvent before filtration. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities. | 1. Inappropriate mobile phase. 2. Column was overloaded with the crude sample. 3. Improperly packed column. | 1. Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the product. 2. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). 3. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| The product is tailing on the column. | The acidic carboxylic acid group is interacting strongly with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Low recovery of the product. | The compound may be irreversibly adsorbed onto the silica gel. | The addition of a small amount of acetic acid to the mobile phase can help to improve recovery. |
Experimental Protocols
Disclaimer: The following protocols are representative examples and may require optimization for your specific sample and experimental conditions.
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This method is suitable for removing impurities with different solubility profiles from the target compound.
Quantitative Data (Representative)
| Parameter | Recommended Value/Solvent |
| Primary Solvent | Ethanol |
| Anti-Solvent | Deionized Water |
| Expected Recovery | 75-90% (dependent on initial purity) |
| Purity Improvement | Effective for removing non-polar and highly polar impurities. |
Methodology
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot ethanol solution, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for separating compounds with close polarities.
Quantitative Data (Representative)
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing to 7:3) with 0.5% acetic acid. |
| Expected Rf of Product | ~0.3 in 8:2 Hexane/Ethyl Acetate with 0.5% acetic acid. |
| Silica to Compound Ratio | 50:1 (w/w) |
Methodology
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point. The addition of a small amount of acetic acid (0.5-1%) can improve the peak shape.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow
The following diagram illustrates a logical workflow for selecting a suitable purification method for this compound.
Caption: Workflow for selecting a purification method.
Common side products in the synthesis of 3-Bromo-4-(dimethylamino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-(dimethylamino)benzoic acid.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of this compound. This guide provides solutions to these challenges.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed for a sufficient duration. |
| Suboptimal reaction temperature. | The reaction is typically carried out at room temperature. Significant deviations may affect the yield. | |
| Impure starting materials. | Use high-purity 4-(dimethylamino)benzoic acid. Impurities can interfere with the reaction. | |
| Presence of Isomeric Impurity (5-Bromo-4-(dimethylamino)benzoic acid) | The dimethylamino group is a strong ortho, para-director, leading to the formation of the 5-bromo isomer. | Use a more regioselective brominating agent such as N-Bromosuccinimide (NBS) over molecular bromine (Br₂). Optimize reaction conditions (e.g., solvent, temperature) to favor the formation of the 3-bromo isomer. Purification by column chromatography or recrystallization may be necessary to separate the isomers. |
| Formation of Poly-brominated Side Products | Excess of the brominating agent. | Use a stoichiometric amount of the brominating agent. Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration. |
| Highly activating nature of the substrate. | The electron-donating dimethylamino group activates the aromatic ring, making it susceptible to further bromination. Careful control of stoichiometry and reaction time is crucial. | |
| Unreacted Starting Material | Insufficient amount of brominating agent. | Ensure the correct stoichiometric amount of the brominating agent is used. The purity of the brominating agent should also be verified. |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Product Degradation | Exposure to high temperatures. | While generally stable, prolonged exposure to high temperatures may lead to decarboxylation. Avoid excessive heating during workup and purification. |
| Presence of strong acids or bases during workup. | While the product is relatively stable, harsh acidic or basic conditions should be avoided if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid using a brominating agent. The key challenge is to control the regioselectivity of the bromination.
Q2: Which brominating agent is preferred for this synthesis, Br₂ or NBS?
N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂). NBS is a solid and easier to handle than the volatile and corrosive Br₂. More importantly, NBS can offer better regioselectivity, leading to a higher yield of the desired 3-bromo isomer and fewer side products.
Q3: How can the formation of the 5-bromo isomer be minimized?
The formation of the undesired 5-bromo isomer is a common issue due to the directing effects of the dimethylamino group. To minimize its formation, the following strategies can be employed:
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents such as acetic acid, dichloromethane, or acetonitrile may help optimize the isomer ratio.
-
Reaction Temperature: Performing the reaction at a controlled temperature (e.g., room temperature or below) can enhance selectivity.
-
Slow Addition of Brominating Agent: Adding the brominating agent in small portions helps to maintain a low concentration in the reaction mixture, which can favor the kinetically controlled product.
Q4: What are the expected impurities in the final product?
Besides the starting material and the 5-bromo isomer, potential impurities include di-brominated products. The presence of these impurities will depend on the reaction conditions.
Q5: What are the recommended purification methods?
The crude product can be purified by:
-
Recrystallization: This is an effective method for removing minor impurities, provided a suitable solvent system is found.
-
Column Chromatography: Silica gel column chromatography is often necessary to separate the desired 3-bromo isomer from the 5-bromo isomer and other side products, especially if the isomeric ratio is not highly favorable.
Experimental Protocols
A detailed methodology for a key experiment in the synthesis of this compound is provided below.
Synthesis of this compound using N-Bromosuccinimide (NBS)
-
Materials:
-
4-(dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)benzoic acid (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: A flowchart illustrating the decision-making process for troubleshooting common issues encountered during the synthesis of this compound.
Relationship between Reactants, Products, and Side Products
Caption: A diagram showing the synthetic route to the desired product and the formation of common side products from the starting material.
How to avoid ortho-bromo isomer formation in 3-Bromo-4-(dimethylamino)benzoic acid synthesis
Technical Support Center: Synthesis of 3-Bromo-4-(dimethylamino)benzoic acid
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this specific synthesis, with a focus on controlling regioselectivity and avoiding the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of an ortho-bromo isomer a concern in the synthesis of this compound?
In the synthesis of this compound, the starting material, 4-(dimethylamino)benzoic acid, has two directing groups on the aromatic ring: the dimethylamino group (-N(CH3)2) and the carboxylic acid group (-COOH). The dimethylamino group is a strong electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions relative to it.[1][2] The carboxylic acid group is an electron-withdrawing group and directs to the meta position.[3][4] The powerful activating effect of the dimethylamino group dominates, making the ortho positions (3 and 5) highly susceptible to electrophilic attack by bromine. The desired product is the 3-bromo isomer. The primary concern is often not the formation of a single ortho isomer, but rather the lack of selectivity, leading to poly-bromination, such as the formation of 3,5-dibromo-4-(dimethylamino)benzoic acid, due to the high activation of the ring by the dimethylamino group.[5][6]
Q2: What are the primary factors influencing the regioselectivity of the bromination reaction?
The regioselectivity of the bromination of 4-(dimethylamino)benzoic acid is primarily influenced by:
-
Directing Effects of Substituents: The strongly activating ortho-, para-directing dimethylamino group has a greater influence than the meta-directing carboxylic acid group.[2][7]
-
Reaction Conditions: Temperature, solvent, and the choice of brominating agent can significantly impact the outcome. Harsher conditions can lead to a decrease in selectivity and an increase in side products.[8][9]
-
Steric Hindrance: The bulky dimethylamino group and the carboxylic acid group can sterically hinder the approach of the electrophile to the ortho positions, which can influence the ratio of isomeric products.
Q3: Can protecting the dimethylamino group improve the selectivity of the reaction?
For primary and secondary anilines, protecting the amino group as an acetamide is a common strategy to reduce the ring's activation and improve selectivity.[1][5] However, for a tertiary amine like the dimethylamino group, this type of protection is not feasible. An alternative approach to modulate the directing effect is to perform the reaction under acidic conditions. The protonation of the dimethylamino group to form an ammonium salt (-N+H(CH3)2) would convert it from a strongly activating ortho-, para-director to a deactivating meta-director, which would direct the bromination to the position meta to the ammonium group (position 3), thus favoring the desired product.[3]
Q4: What are the recommended brominating agents for this synthesis?
Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br2) and N-bromosuccinimide (NBS).[10] NBS is often considered a milder and more selective brominating agent than molecular bromine, which can help in preventing over-bromination of highly activated rings.[11][12] The choice of agent should be paired with optimized reaction conditions to achieve the desired regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Formation of a significant amount of di-brominated byproduct.
-
Possible Cause: The aromatic ring is highly activated by the dimethylamino group, leading to a rapid second bromination at the other ortho position (position 5). This is more likely with highly reactive brominating agents or harsh reaction conditions.
-
Troubleshooting Steps:
-
Change the Brominating Agent: Switch from molecular bromine to a milder agent like N-bromosuccinimide (NBS).[11]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C or below) to reduce the reaction rate and improve selectivity.[8]
-
Use a Less Polar Solvent: Solvents like dichloromethane or carbon disulfide can be used to decrease the polarity of the reaction medium, which can help control the reaction rate.[6][8]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent to minimize poly-bromination.
-
Issue 2: The reaction yields a mixture of mono-bromo isomers or shows poor regioselectivity.
-
Possible Cause: The reaction conditions are not optimized to favor the formation of the 3-bromo isomer.
-
Troubleshooting Steps:
-
Acidic Conditions: Carry out the bromination in the presence of an acid. Protonation of the dimethylamino group will make it a meta-director, reinforcing the directing effect of the carboxylic acid group to the 3-position.[3]
-
Catalyst Systems: Explore modern catalytic systems that offer high regioselectivity in aromatic bromination. For example, certain Lewis acids or phase-transfer catalysts can improve the selectivity of the reaction.[12]
-
Issue 3: The reaction is too fast and difficult to control, leading to a dark-colored reaction mixture or tar formation.
-
Possible Cause: Anilines and their derivatives are susceptible to oxidation, especially under harsh bromination conditions.[1] The high reactivity of the substrate can also lead to uncontrolled polymerization.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the 4-(dimethylamino)benzoic acid is pure before starting the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture, while carefully monitoring the temperature.
-
Work-up Procedure: After the reaction, wash the crude product with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, to remove any excess bromine and colored byproducts.[5]
-
Data Presentation
The following table summarizes the expected outcomes of the bromination of 4-(dimethylamino)benzoic acid under different conditions, highlighting the strategies to favor the desired 3-bromo isomer.
| Reaction Conditions | Brominating Agent | Expected Major Product | Expected Byproduct(s) | Relative Yield of 3-Bromo Isomer |
| Neutral, Room Temp. | Br2 in Acetic Acid | This compound | 3,5-Dibromo-4-(dimethylamino)benzoic acid | Moderate to Low |
| Low Temp. (0°C) | NBS in Dichloromethane | This compound | 3,5-Dibromo-4-(dimethylamino)benzoic acid | Moderate to High |
| Acidic (e.g., H2SO4) | Br2 | This compound | Minimal | High |
| Acidic (e.g., H2SO4) | NBS | This compound | Minimal | Very High |
Experimental Protocols
Protocol for Selective Mono-bromination using NBS under Acidic Conditions
This protocol is designed to maximize the yield of this compound while minimizing the formation of the di-bromo byproduct.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-(dimethylamino)benzoic acid in a suitable solvent such as glacial acetic acid.
-
Acidification: Cool the solution in an ice bath to 0°C. Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Preparation of Brominating Agent Solution: In a separate flask, dissolve 1.05 equivalents of N-bromosuccinimide (NBS) in the same solvent.
-
Addition of Brominating Agent: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
Product Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted bromine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Directing effects of substituents in the bromination of 4-(dimethylamino)benzoic acid.
Caption: Troubleshooting workflow for isomer formation in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. ijisrt.com [ijisrt.com]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Buy 3-Bromo-4-(diethylamino)benzoic acid | 1131594-08-5 [smolecule.com]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-(Dimethylamino)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-(dimethylamino)benzoic acid to synthesize 3-bromo-4-(dimethylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of 4-(dimethylamino)benzoic acid?
A1: The primary challenges stem from the directing effects of the substituents on the aromatic ring. The dimethylamino group (-N(CH₃)₂) is a strong activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. This creates a regioselectivity challenge and a high potential for side reactions, such as the formation of di-brominated byproducts, due to the strong activation by the amino group.
Q2: Which brominating agents are most suitable for this reaction?
A2: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings and is often preferred over elemental bromine (Br₂) as it is a solid and easier to handle.[1][2] Another effective method involves the in situ generation of bromine from ammonium bromide and an oxidizing agent like hydrogen peroxide.
Q3: How can I minimize the formation of the di-brominated byproduct, 3,5-dibromo-4-(dimethylamino)benzoic acid?
A3: To minimize di-bromination, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Stoichiometry: Use a strict 1:1 molar ratio of the brominating agent to 4-(dimethylamino)benzoic acid.
-
Slow Addition: Add the brominating agent portion-wise or as a dilute solution over a period to maintain a low concentration in the reaction mixture.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5°C) to decrease the reaction rate and improve selectivity for mono-bromination.
Q4: What is the expected regioselectivity of this reaction?
A4: The powerful activating and ortho, para-directing effect of the dimethylamino group typically dominates over the meta-directing effect of the carboxylic acid group. Therefore, the primary product expected is this compound, where bromination occurs at the position ortho to the dimethylamino group and meta to the carboxylic acid group.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. This is critical to prevent over-bromination by stopping the reaction once the starting material is consumed.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, properly stored batch of the brominating agent (e.g., NBS). |
| Incomplete reaction. | Increase the reaction time and continue to monitor by TLC. Gentle heating may be necessary, but this can also increase the risk of side reactions. | |
| Formation of Di-brominated Byproduct | Over-bromination due to the highly activating dimethylamino group. | - Use a precise 1:1 molar ratio of the brominating agent. - Add the brominating agent slowly and in portions. - Maintain a low reaction temperature (e.g., 0-5°C). |
| Presence of Unreacted Starting Material | Insufficient amount of brominating agent. | Ensure the molar ratio of the brominating agent to the starting material is at least 1:1. |
| Deactivation of the brominating agent. | Use a fresh batch of the brominating agent. | |
| Product is Colored (Not white to light yellow) | Presence of impurities or oxidation byproducts. | Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/methanol). The use of activated charcoal during recrystallization can help remove colored impurities. |
| Product Loss During Workup | Product is partially soluble in the aqueous layer. | During extraction, use an appropriate organic solvent and perform multiple extractions to maximize recovery. |
| Incomplete precipitation of the product. | Ensure the product is fully precipitated from the reaction mixture, for example, by adding ice-cold water. |
Data Presentation
Disclaimer: The following quantitative data is for the bromination of 4-aminobenzoic acid, a close structural analog of 4-(dimethylamino)benzoic acid. While these conditions provide a strong starting point, optimization for 4-(dimethylamino)benzoic acid may be required.
| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Reported Yield |
| Method 1 | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 18 hours | ~70%[1][3] |
| Method 2 | Ammonium Bromide / Hydrogen Peroxide | Acetic Acid | Room Temp. | 3 hours | Not explicitly stated, but effective[4] |
Experimental Protocols
Disclaimer: The following protocols are adapted from established procedures for the bromination of 4-aminobenzoic acid and should be considered as a starting point for the optimization of the bromination of 4-(dimethylamino)benzoic acid.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method involves the direct bromination of the starting material using NBS in a polar aprotic solvent.[1][3]
Materials:
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4-(Dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF)
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Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
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In a suitable reaction flask, dissolve 1 equivalent of 4-(dimethylamino)benzoic acid in DMF.
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Cool the solution to 0°C in an ice bath.
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Slowly add 1.0 to 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Bromination using Ammonium Bromide and Hydrogen Peroxide
This method provides an alternative route for bromination using an in-situ generated brominating agent.[4]
Materials:
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4-(Dimethylamino)benzoic acid
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Ammonium bromide
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Hydrogen peroxide (30% solution)
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Acetic acid
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Water
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Dichloromethane and Methanol for recrystallization
Procedure:
-
In a flask, dissolve 1 equivalent of 4-(dimethylamino)benzoic acid in acetic acid.
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Add approximately 1.1 equivalents of ammonium bromide to the solution and stir until it dissolves.
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Slowly add approximately 1.1 equivalents of hydrogen peroxide dropwise to the mixture at room temperature.
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Stir the reaction mixture for 3 hours at room temperature.
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Monitor the reaction by TLC.
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Upon completion, the product may precipitate out of the solution. If not, water can be added to induce precipitation.
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Collect the solid by vacuum filtration and wash with water.
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The crude product can be purified by recrystallization from a mixture of dichloromethane and methanol.
Mandatory Visualization
References
Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-(dimethylamino)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 3-Bromo-4-(dimethylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method is the electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid. This is typically achieved through bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent such as acetic acid or dichloromethane.[1] The choice of brominating agent and solvent can significantly impact selectivity, yield, and the impurity profile, especially during scale-up.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during the scale-up of the bromination of 4-(dimethylamino)benzoic acid include:
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Exothermic Reaction Control: Bromination reactions are often exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and posing safety risks.
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Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is critical for consistent reaction progress and to avoid localized high concentrations of the brominating agent, which can lead to over-bromination.
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Side Product Formation: The dimethylamino group is a strong activating group, which can lead to the formation of di-brominated or other isomeric byproducts.
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Product Isolation and Purification: Isolating the pure product from the reaction mixture and unreacted starting materials or byproducts can be challenging at a larger scale. Recrystallization, a common lab-scale purification method, may require significant optimization for industrial quantities.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for purity assessment:
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting any impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable for confirming the structure of the desired product and identifying any isomeric impurities. The spectrum of this compound is expected to show characteristic signals for the aromatic protons and the dimethylamino group.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls like TLC or HPLC. - Ensure the reaction is allowed to proceed for a sufficient amount of time. - Gradually increase the reaction temperature, while carefully monitoring for byproduct formation. |
| Suboptimal Stoichiometry | - Carefully control the stoichiometry of the brominating agent. An excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion. - For scale-up, consider a controlled, slow addition of the brominating agent to maintain an optimal concentration throughout the reaction. |
| Poor Solubility of Starting Material | - Select a solvent system where the 4-(dimethylamino)benzoic acid has adequate solubility at the reaction temperature. - Ensure efficient agitation to keep any undissolved material suspended and available for reaction. |
Issue 2: Formation of Impurities (e.g., Di-brominated Product)
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Use a stoichiometric amount (or a slight excess, to be optimized) of the brominating agent. - Implement a slow, controlled addition of the brominating agent during scale-up to prevent localized high concentrations. |
| High Reaction Temperature | - Run the reaction at the lowest effective temperature to favor the mono-bromination. - Ensure the reactor's cooling system is adequate to handle the heat generated by the reaction, especially at a larger scale. |
| Inadequate Mixing | - Improve agitation in the reactor to ensure rapid dispersion of the added brominating agent. - For large reactors, consider the design of the agitator and baffles to ensure efficient mixing. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Representative Data)
| Parameter | Lab-Scale (e.g., 10 g) | Pilot-Scale (e.g., 10 kg) |
| Starting Material (4-(dimethylamino)benzoic acid) | 10 g | 10 kg |
| Brominating Agent (NBS) | ~1.1 equivalents | ~1.05-1.1 equivalents (added portion-wise or via controlled feed) |
| Solvent (Acetic Acid) | 100-150 mL | 100-150 L |
| Reaction Temperature | 20-25°C | 20-30°C (with active cooling) |
| Reaction Time | 2-4 hours | 4-8 hours (including addition time) |
| Typical Yield | 80-90% | 75-85% |
| Purity (before recrystallization) | 90-95% | 85-92% |
| Purity (after recrystallization) | >98% | >98% |
Note: The values presented are representative and may vary depending on the specific experimental conditions and equipment.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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4-(dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
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Water
-
Sodium bisulfite solution (5% w/v)
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge 4-(dimethylamino)benzoic acid and glacial acetic acid.
-
Dissolution: Stir the mixture until the 4-(dimethylamino)benzoic acid is fully dissolved.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution over a period of 1-2 hours, maintaining the reaction temperature between 20-25°C. Use a cooling bath if necessary to control any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
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Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing cold water with vigorous stirring.
-
Work-up: Add a 5% sodium bisulfite solution to quench any unreacted bromine (indicated by the disappearance of any orange/yellow color).
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Isolation: Collect the precipitated solid by filtration and wash thoroughly with water.
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Drying: Dry the crude product under vacuum.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Stability and storage conditions for 3-Bromo-4-(dimethylamino)benzoic acid
This technical support center provides guidance on the stability and storage of 3-Bromo-4-(dimethylamino)benzoic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. General best practices for storing carboxylic acids also recommend a cool, well-ventilated area away from direct sunlight, fire, and heat sources[2].
Q2: How stable is this compound at room temperature?
The compound is chemically stable under standard ambient conditions, including room temperature[3][4]. For shipping purposes, it is generally transported at room temperature in the continental US[1]. However, for prolonged storage, the recommended refrigerated conditions should be maintained to ensure maximum shelf life.
Q3: Are there any known incompatibilities for this compound?
As a carboxylic acid, this compound should not be stored with strong oxidizing agents or alkalis[2][5]. Contact with incompatible materials can lead to degradation of the compound.
Q4: What is the expected thermal stability of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light, air (oxidation), or contaminants. | Store the compound in a tightly sealed, opaque container at the recommended 2-8°C. Purge the container with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Poor solubility in expected solvents | Potential degradation or presence of impurities. The compound may have absorbed moisture. | Confirm the appropriate solvent. Mild heating or sonication may aid dissolution. If solubility issues persist, consider purifying the compound. Ensure the compound has been stored in a dry environment. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use a fresh sample or a sample that has been stored under the recommended conditions. Allow the container to warm to room temperature before opening to prevent moisture condensation. |
| Formation of precipitates in solution over time | The solution may be supersaturated, or the compound may be degrading in the solvent. | Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it refrigerated and protected from light. Before use, visually inspect for any changes. |
Experimental Protocols
While specific experimental protocols for this compound were not found in the search results, general handling procedures for solid carboxylic acids should be followed.
General Handling Procedure:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid generating dust when weighing and transferring the solid[3][4].
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination[4].
-
After handling, wash hands thoroughly[5].
Visualizations
Caption: Recommended storage conditions and incompatibilities.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. chemscene.com [chemscene.com]
- 2. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Buy 3-Bromo-4-(diethylamino)benzoic acid | 1131594-08-5 [smolecule.com]
Troubleshooting low yields in 3-Bromo-4-(dimethylamino)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Bromo-4-(dimethylamino)benzoic acid, specifically focusing on addressing issues related to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method for the synthesis of this compound is through the electrophilic aromatic substitution (bromination) of 4-(dimethylamino)benzoic acid. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane.[1]
Q2: What are the primary causes of low yields in this synthesis?
A2: Low yields can often be attributed to several factors:
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Incomplete reaction: The reaction may not have proceeded to completion.
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Formation of byproducts: The generation of unwanted side products, such as isomers or poly-brominated compounds, can significantly reduce the yield of the desired product.
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Product loss during workup: The desired product may be lost during the extraction and purification steps.
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Sub-optimal reaction conditions: Factors such as incorrect temperature, reaction time, or stoichiometry of reagents can negatively impact the yield.
Q3: What is the most common byproduct, and how can its formation be minimized?
A3: A common byproduct is the dibrominated species, 4-(dimethylamino)-3,5-dibromobenzoic acid, resulting from over-bromination. To minimize its formation, it is crucial to carefully control the reaction conditions. This includes using a strict 1:1 molar ratio of the starting material to the brominating agent, adding the brominating agent slowly and in portions, and maintaining a low reaction temperature (e.g., 0-5°C).[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is also essential to halt the reaction once the desired product has formed.[2]
Q4: How can I purify the crude this compound?
A4: Recrystallization is an effective method for purifying the final product.[2] A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures should be chosen. A mixture of ethanol and water or methanol and water can be a good starting point for recrystallization.[2] If the product is colored, treating the crude solution with activated charcoal before recrystallization can help remove colored impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | - Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly.[2]- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[2]- Optimize the reaction temperature; while room temperature is common, gentle heating may be necessary.[2] |
| Product loss during workup | - Ensure complete precipitation of the product from the reaction mixture.[2]- Use an appropriate solvent for extraction to minimize product loss in the aqueous layer.[2] | |
| Formation of di-brominated byproduct | - Use a precise 1:1 molar ratio of 4-(dimethylamino)benzoic acid to the brominating agent.[2]- Add the brominating agent portion-wise to maintain a low concentration.[2]- Perform the reaction at a lower temperature (e.g., 0-5°C) to improve selectivity.[2] | |
| Presence of Unreacted Starting Material in Final Product | Insufficient amount of brominating agent | - Ensure the molar ratio of the brominating agent to the starting material is at least 1:1.[2] |
| Deactivation of the brominating agent | - Use a fresh batch of the brominating agent.[2] | |
| Product is Colored (Not white to light yellow) | Presence of impurities or oxidation byproducts | - Purify the product by recrystallization.[2]- Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[2] |
| Reaction Not Proceeding to Completion | Poor quality of reagents | - Check the quality of the reagents, especially the brominating agent, as they can degrade over time.[2] |
| Incorrect solvent | - Ensure you are using the correct solvent and that it is anhydrous if required by the protocol.[2] | |
| Sub-optimal temperature or time | - Try slightly increasing the reaction temperature or extending the reaction time while carefully monitoring for the formation of byproducts using TLC.[2] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the bromination of activated aromatic compounds.
Materials:
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4-(Dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve 1 equivalent of 4-(Dimethylamino)benzoic acid in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5°C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[2]
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Collect the solid by vacuum filtration and wash with cold water.[2]
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).[2]
| Parameter | Value | Reference |
| Starting Material | 4-(Dimethylamino)benzoic acid | BenchChem |
| Brominating Agent | N-Bromosuccinimide (NBS) | BenchChem |
| Solvent | N,N-Dimethylformamide (DMF) | BenchChem |
| Stoichiometry (Substrate:NBS) | 1 : 1.05 | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 12-16 hours | [2] |
| Expected Yield | ~70% (based on a similar reaction) | [3] |
Visualizing Workflows and Relationships
Caption: General synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yields.
References
Technical Support Center: Purification of 3-Bromo-4-(dimethylamino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Bromo-4-(dimethylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. When synthesized by the bromination of 4-(dimethylamino)benzoic acid, likely impurities include:
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Unreacted starting material: 4-(dimethylamino)benzoic acid.
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Regioisomers: Other brominated isomers of 4-(dimethylamino)benzoic acid.
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Over-brominated products: Di- or tri-brominated species, which can form if the reaction conditions are not carefully controlled.[1]
-
Residual reagents: Traces of the brominating agent (e.g., N-bromosuccinimide) or catalysts.
Q2: Which purification method is most suitable for my crude this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
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Recrystallization: This is an effective technique for removing small amounts of impurities and for obtaining a highly crystalline final product. It is often the first method to try.
-
Column Chromatography: This method is ideal for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or when a very high degree of purity is required.
-
Acid-Base Extraction: This can be a useful initial purification step to separate the acidic product from neutral or basic impurities.
Q3: How can I assess the purity of my this compound after purification?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[2][3]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity by showing the relative amounts of the desired compound and any impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent was used. | Add more of the hot solvent in small portions until the compound dissolves.[2] |
| The chosen solvent is not suitable. | Experiment with different solvents or solvent mixtures. For compounds similar to this compound, polar solvents like ethanol, methanol, or mixtures with water are often effective.[5][6] A mixture of dichloromethane and methanol has been used for a similar compound.[7][8] | |
| The presence of insoluble impurities. | If most of the compound has dissolved, perform a hot filtration to remove the insoluble material.[2][9] | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] | |
| The product "oils out" instead of crystallizing. | The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2] |
| High concentration of impurities. | The impurities may be depressing the melting point of your compound. Consider a preliminary purification by column chromatography.[2] | |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to maximize crystal formation.[2] |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper with hot solvent before filtration.[2] | |
| The crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[2][9] |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| The compound does not move down the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For acidic compounds, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a good starting point. |
| The compound runs too quickly down the column. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Poor separation of the compound and impurities (streaking or overlapping bands). | The compound is interacting too strongly with the silica gel. | For acidic compounds like this one, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape and separation. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry to avoid channels and cracks. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Quantitative Data
The following table summarizes typical, estimated data for the purification of this compound based on general laboratory practices for similar compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Expected Recovery | 70-90% | Highly dependent on the initial purity and the choice of solvent. |
| Purity Improvement | Can significantly increase purity, often to >98% if starting with moderately impure material. | Effective at removing small amounts of impurities. | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Mobile Phase (starting point) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with 0.5% Acetic Acid | The polarity should be optimized using TLC first.[6] | |
| Expected Recovery | 60-85% | Losses can occur due to irreversible adsorption on the silica gel or during fraction collection. | |
| Purity Improvement | Can achieve very high purity (>99%) by effectively separating closely related impurities. | Ideal for purifying very impure samples. | |
| Acid-Base Extraction | Expected Recovery | 85-95% | This technique is generally high-yielding. |
| Purity Improvement | Effective for removing neutral and basic impurities. | May not remove acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid) that gives the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow
Caption: A decision-making workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Buy 3-Bromo-4-(diethylamino)benzoic acid | 1131594-08-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. famu.edu [famu.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
Improving selectivity in the synthesis of 3-Bromo-4-(dimethylamino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of the synthesis of 3-Bromo-4-(dimethylamino)benzoic acid.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound, primarily related to regioselectivity and over-bromination due to the presence of two competing directing groups on the aromatic ring. The strongly activating ortho, para-directing dimethylamino group and the deactivating meta-directing carboxylic acid group create a complex reactive environment.
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of the desired 3-bromo isomer | Competing Isomer Formation: The powerful ortho, para-directing effect of the dimethylamino group can lead to the formation of 2-bromo-4-(dimethylamino)benzoic acid. | Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5°C) to enhance selectivity. Lower temperatures can favor the thermodynamically more stable product. Solvent Choice: Employing a less polar solvent may decrease the reactivity of the brominating agent and improve selectivity.[1] Steric Hindrance: While the dimethylamino group directs to the ortho and para positions, the steric bulk of this group can slightly disfavor ortho substitution, which can be exploited. |
| Formation of di-brominated byproduct | Over-bromination: The highly activating nature of the dimethylamino group makes the aromatic ring susceptible to further bromination, leading to the formation of 3,5-dibromo-4-(dimethylamino)benzoic acid. | Stoichiometric Control: Use a precise 1:1 molar ratio of the brominating agent to 4-(dimethylamino)benzoic acid. Add the brominating agent portion-wise to maintain a low concentration and reduce the chance of a second bromination.[1] Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.[1] |
| Product is colored (not white or off-white) | Presence of Impurities or Oxidation Byproducts: Oxidation of the electron-rich aromatic amine can lead to colored impurities. | Purification: Recrystallization is an effective method for purifying the final product. A solvent system such as ethanol/water or methanol/water can be effective. Decolorization: If the product remains colored after initial purification, treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities. |
| Difficulty in purifying the desired isomer | Similar Physical Properties of Isomers: The different isomers of bromo-4-(dimethylamino)benzoic acid may have very similar polarities and solubility profiles, making separation by standard recrystallization or column chromatography challenging. | Fractional Recrystallization: If a mixture of isomers is obtained, fractional recrystallization using different solvent systems may be necessary. Chromatography Optimization: For column chromatography, use a long column with a shallow solvent gradient to improve separation. Different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity of the bromination reaction. The starting material, 4-(dimethylamino)benzoic acid, contains two directing groups with opposing effects. The dimethylamino group is a strong activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. This leads to a potential mixture of products, including the desired 3-bromo isomer, the 2-bromo isomer, and di-brominated byproducts.[2]
Q2: Which brominating agents are suitable for this synthesis, and how do they impact selectivity?
A2: Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[3]
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst, but can be harsh and lead to over-bromination.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent for activated aromatic rings.[4] It is often the preferred reagent for achieving mono-bromination.[5]
-
Greener Alternatives: Systems like bromide-bromate salts can be effective and are more environmentally benign.
The choice of reagent and reaction conditions significantly impacts selectivity.
Q3: How can I minimize the formation of the di-brominated byproduct?
A3: To minimize the formation of 3,5-dibromo-4-(dimethylamino)benzoic acid, precise control over the reaction conditions is crucial:
-
Stoichiometry: Use no more than one equivalent of the brominating agent.
-
Temperature: Perform the reaction at low temperatures (0-5 °C) to reduce the reaction rate and improve control.[1]
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture.
Q4: What is a general experimental protocol for the synthesis of this compound?
A4: The following is a general protocol based on the bromination of similar activated aromatic acids. Optimization will be necessary.
Method 1: Bromination with N-Bromosuccinimide (NBS)
-
Materials: 4-(dimethylamino)benzoic acid, N-bromosuccinimide (NBS), Dimethylformamide (DMF), Water, Ethyl acetate, Brine.
-
Procedure:
-
Dissolve 1 equivalent of 4-(dimethylamino)benzoic acid in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.05 equivalents of NBS in portions, ensuring the temperature remains below 5°C.[1]
-
Stir the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Q5: Are there advanced methods to improve meta-selectivity in the bromination of benzoic acid derivatives?
A5: Yes, recent research has explored palladium-catalyzed C-H bromination to achieve meta-selectivity in aniline and benzoic acid derivatives.[6][7] These methods often employ a directing group to guide the bromination to the meta position, overcoming the inherent ortho/para directing effect of activating groups. While more complex, these strategies can provide significantly higher yields of the desired meta-substituted product.
Data Presentation
The following table summarizes key parameters for consideration when optimizing the synthesis. Note that specific yields for this compound are not widely reported in the literature, so the data is based on analogous reactions and general principles of electrophilic aromatic substitution.
| Parameter | Condition | Expected Outcome on Selectivity for 3-Bromo Isomer | Potential for Di-bromination |
| Brominating Agent | NBS vs. Br₂ | NBS generally provides higher selectivity.[4] | Br₂ has a higher potential for over-bromination. |
| Temperature | 0-5°C vs. Room Temp. | Lower temperatures favor higher selectivity.[1] | Higher temperatures increase the rate of di-bromination. |
| Stoichiometry | 1:1 vs. >1:1 (Brominating Agent:Substrate) | A 1:1 ratio is crucial for minimizing byproducts. | Ratios greater than 1:1 will significantly increase di-bromination. |
| Solvent | Less Polar (e.g., Dichloromethane) vs. More Polar (e.g., Acetic Acid) | Less polar solvents can sometimes improve selectivity by moderating reagent reactivity.[1] | Highly polar solvents can enhance the rate of reaction, potentially leading to more over-bromination. |
Experimental Protocols & Workflows
Logical Workflow for Optimizing Selectivity
Caption: Troubleshooting workflow for improving selectivity.
General Synthesis and Purification Workflow
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 220844-83-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-3-(dimethylamino)benzoic acid | Benchchem [benchchem.com]
- 6. Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01834A [pubs.rsc.org]
- 7. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Validation of 3-Bromo-4-(dimethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-Bromo-4-(dimethylamino)benzoic acid, a key intermediate in pharmaceutical synthesis. We will explore a primary reversed-phase HPLC (RP-HPLC) method and compare it with alternative analytical techniques, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Purity Analysis of this compound
This compound is a substituted aromatic carboxylic acid whose purity is critical for the quality and safety of subsequent active pharmaceutical ingredients (APIs). The synthesis of this compound typically involves the bromination of 4-(dimethylamino)benzoic acid.[1] This process can lead to several potential impurities, including unreacted starting materials, over-brominated species, and other process-related impurities. Furthermore, the compound may degrade under various stress conditions. Therefore, a robust, stability-indicating analytical method is essential to separate and quantify the main component from all potential impurities and degradation products.
Primary Analytical Method: Stability-Indicating Reversed-Phase HPLC
A stability-indicating RP-HPLC method is the gold standard for assessing the purity of pharmaceutical intermediates. This method is designed to be specific, allowing for the accurate measurement of the analyte of interest in the presence of its impurities and degradation products.
Potential Process-Related Impurities:
Based on the common synthesis route, the following process-related impurities are anticipated:
-
4-(dimethylamino)benzoic acid: Unreacted starting material.
-
3,5-Dibromo-4-(dimethylamino)benzoic acid: An over-brominated byproduct.
-
Isomeric Impurities: Other brominated isomers formed due to non-selective bromination.
Potential Degradation Products:
Forced degradation studies are crucial for identifying potential degradation pathways and ensuring the analytical method can separate these degradants. Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments. While specific degradation pathways for this compound are not extensively published, degradation of similar aminobenzoic acid derivatives can involve hydrolysis, oxidation, and decarboxylation.
Experimental Protocol: Proposed Stability-Indicating RP-HPLC Method
This proposed method is based on established principles for the analysis of aromatic carboxylic acids and requires validation before routine use.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solutions Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to the same concentration as the standard solution.
Forced Degradation Study Protocol:
To establish the stability-indicating nature of the method, forced degradation studies should be performed.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 80°C for 4 hours. Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours, then dissolve in diluent. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
Data Presentation: Expected Chromatographic Results
The following table summarizes the expected retention times and resolution for the main component and its potential impurities. This data is illustrative and will need to be confirmed during method validation.
| Compound | Expected Retention Time (min) | Resolution (Rs) with Main Peak |
| 4-(dimethylamino)benzoic acid | ~ 5.8 | > 2.0 |
| This compound | ~ 12.5 | - |
| 3,5-Dibromo-4-(dimethylamino)benzoic acid | ~ 15.2 | > 2.0 |
| Degradation Product 1 (from acid hydrolysis) | ~ 8.1 | > 2.0 |
| Degradation Product 2 (from base hydrolysis) | ~ 9.5 | > 2.0 |
Comparison with Alternative Analytical Techniques
While RP-HPLC is the preferred method, other techniques can be used for orthogonal testing or specific applications.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids; high temperatures can cause degradation. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in an electric field. | High efficiency, small sample volume. | Lower sensitivity and reproducibility compared to HPLC. |
| UV-Vis Spectrophotometry | Quantitative analysis based on the absorption of UV-Vis light. | Simple, rapid, and cost-effective. | Lacks specificity; cannot separate the main compound from its impurities. |
| Titration (Acid-Base) | Quantitative analysis based on the neutralization reaction. | Provides an absolute measure of purity (assay). | Not stability-indicating; measures the total acidic content, including acidic impurities. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the purity validation of this compound using the proposed HPLC method.
References
A Comparative Guide to the Characterization of 3-Bromo-4-(dimethylamino)benzoic Acid and Structurally Related Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to characterize 3-Bromo-4-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. To provide a thorough understanding of its structural elucidation, we will compare its expected and available spectral data with two commercially available, structurally related alternatives: 3-Bromobenzoic acid and 4-(Dimethylamino)benzoic acid. This comparative approach highlights the influence of the bromo and dimethylamino functional groups on the analytical data.
Executive Summary
The characterization of this compound and its analogs relies on a suite of spectroscopic and thermal analysis techniques. Each method provides unique insights into the molecular structure, purity, and stability of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, UV-Visible (UV-Vis) spectroscopy provides information on the electronic conjugation, and Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) assesses thermal stability.
Comparative Analysis of Characterization Data
The following tables summarize the key characterization data for this compound and its selected alternatives.
Table 1: General Properties
| Property | This compound | 3-Bromobenzoic acid | 4-(Dimethylamino)benzoic acid |
| Molecular Formula | C₉H₁₀BrNO₂[1] | C₇H₅BrO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 244.09 g/mol [1] | 201.02 g/mol | 165.19 g/mol |
| CAS Number | 220844-83-7[1] | 585-76-2 | 619-84-1 |
| Appearance | White to off-white solid (Expected) | White to light beige crystalline powder | White to off-white crystalline solid |
| Melting Point (°C) | Not available | 155-158 | 241-243 (decomposes)[2] |
Table 2: ¹H NMR Spectroscopy (Expected Shifts in CDCl₃, δ ppm)
| Proton | This compound (Predicted) | 3-Bromobenzoic acid | 4-(Dimethylamino)benzoic acid |
| -COOH | ~10-13 (broad s) | ~11.0 (broad s) | ~10.5 (broad s) |
| Aromatic H | H-2: ~8.2 (s)H-5: ~7.8 (d)H-6: ~7.0 (d) | H-2: ~8.15 (t)H-4: ~7.95 (d)H-5: ~7.35 (t)H-6: ~7.70 (d) | H-2, H-6: ~7.9 (d)H-3, H-5: ~6.7 (d) |
| -N(CH₃)₂ | ~3.0 (s, 6H) | N/A | ~3.0 (s, 6H) |
Table 3: ¹³C NMR Spectroscopy (Expected Shifts in CDCl₃, δ ppm)
| Carbon | This compound (Predicted) | 3-Bromobenzoic acid | 4-(Dimethylamino)benzoic acid |
| C=O | ~170 | ~171.5 | ~171 |
| Aromatic C | C-1: ~125C-2: ~135C-3: ~115 (C-Br)C-4: ~155 (C-N)C-5: ~130C-6: ~112 | C-1: ~132.8C-2: ~136.0C-3: ~122.5C-4: ~133.0C-5: ~130.2C-6: ~128.8 | C-1: ~120C-2, C-6: ~131C-3, C-5: ~111C-4: ~153 |
| -N(CH₃)₂ | ~40 | N/A | ~40 |
Table 4: Mass Spectrometry (Expected m/z Fragments)
| Technique | This compound | 3-Bromobenzoic acid | 4-(Dimethylamino)benzoic acid |
| Electron Ionization (EI) | [M]⁺ at 243/245 (1:1 ratio), [M-COOH]⁺, [M-Br]⁺, fragments from dimethylamino group loss. | [M]⁺ at 200/202 (1:1 ratio), [M-OH]⁺ at 183/185, [M-COOH]⁺ at 155/157, [C₆H₄Br]⁺ at 156/158, [C₆H₅]⁺ at 77. | [M]⁺ at 165, [M-CH₃]⁺ at 150, [M-N(CH₃)₂]⁺ at 121, [M-COOH]⁺ at 120. |
Table 5: FT-IR Spectroscopy (Key Vibrational Bands, cm⁻¹)
| Functional Group | This compound (Expected) | 3-Bromobenzoic acid | 4-(Dimethylamino)benzoic acid |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O (Carboxylic Acid) | ~1700 | ~1700 | ~1680 |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-N Stretch | ~1350 | N/A | ~1350 |
| C-Br Stretch | ~680 | ~700 | N/A |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS to observe the molecular ion.
-
Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions. For compounds containing bromine, the characteristic isotopic pattern of [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio is a key diagnostic feature.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (KBr pellet press or ATR crystal).
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the key functional groups.
Workflow for Characterization of a Synthesized Aromatic Carboxylic Acid
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted benzoic acid derivative like this compound.
Caption: A generalized workflow for the synthesis and subsequent characterization of a substituted benzoic acid derivative.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. By comparing its expected analytical data with that of structurally simpler analogs, researchers can gain a deeper understanding of the influence of each substituent on the compound's properties. The provided protocols and workflow serve as a valuable guide for the successful structural elucidation and purity assessment of this and similar molecules in a research and development setting.
References
Reactivity comparison of 3-Bromo-4-(dimethylamino)benzoic acid with other brominated benzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-4-(dimethylamino)benzoic acid with other brominated benzoic acids in common palladium-catalyzed cross-coupling reactions. The selection of appropriately substituted building blocks is crucial in medicinal chemistry and materials science for the efficient synthesis of complex target molecules. This document outlines the electronic and steric factors influencing the reactivity of these compounds and presents illustrative data to guide synthetic strategy.
Introduction to Reactivity in Brominated Benzoic Acids
The reactivity of a brominated benzoic acid in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is primarily governed by the ease of the oxidative addition of a palladium(0) catalyst to the carbon-bromine (C-Br) bond. This step is often rate-determining and is influenced by the electronic and steric environment of the C-Br bond.
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring increase the electron density at the carbon atom of the C-Br bond, generally slowing down the oxidative addition step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbon more electrophilic and facilitating the oxidative addition.
Steric Effects: Bulky substituents near the bromine atom can hinder the approach of the palladium catalyst, thereby reducing the reaction rate. This is a significant consideration for ortho-substituted benzoic acids.
In this compound, the dimethylamino group at the para-position is a strong electron-donating group, which is expected to decrease the reactivity of the C-Br bond compared to unsubstituted bromobenzoic acid. The carboxylic acid group is an electron-withdrawing group, but its influence on the C-Br bond at the meta-position is less pronounced.
Quantitative Reactivity Comparison
The following tables provide a comparative summary of the reactivity of this compound and other brominated benzoic acids in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data is compiled from literature sources and illustrative examples to demonstrate reactivity trends.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molar Mass ( g/mol ) | pKa |
| 3-Bromobenzoic Acid | 3-Br-C₆H₄-COOH | 201.02 | 3.86[1][2] |
| 4-Bromobenzoic Acid | 4-Br-C₆H₄-COOH | 201.02 | 3.97[1] |
| 3-Bromo-4-methylbenzoic acid | 3-Br-4-Me-C₆H₃-COOH | 215.05 | ~4.0 |
| 3-Bromo-4-fluorobenzoic acid | 3-Br-4-F-C₆H₃-COOH | 219.01 | ~3.7 |
| This compound | 3-Br-4-NMe₂-C₆H₃-COOH | 244.09 | ~4.5 |
Table 2: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
Reaction: Aryl-Br + Phenylboronic Acid -> Aryl-Ph
| Entry | Brominated Benzoic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 2 | 4-Bromobenzoic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 95 |
| 3 | 3-Bromo-4-methylbenzoic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | 3-Bromo-4-fluorobenzoic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 94 |
| 5 | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
Table 3: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination
Reaction: Aryl-Br + Morpholine -> Aryl-N(CH₂CH₂)₂O
| Entry | Brominated Benzoic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic Acid | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 10 | 90 |
| 2 | 4-Bromobenzoic Acid | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 10 | 93 |
| 3 | 3-Bromo-4-methylbenzoic acid | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 14 | 85 |
| 4 | 3-Bromo-4-fluorobenzoic acid | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 8 | 91 |
| 5 | This compound | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 24 | 68 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Brominated benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (5:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the brominated benzoic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Brominated benzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add the brominated benzoic acid and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
References
A Comparative Guide to the Reactivity of 3-Bromo-4-(dimethylamino)benzoic Acid and 3-Chloro-4-(dimethylamino)benzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Halogenated aromatic compounds are versatile intermediates, with their reactivity in cross-coupling reactions being a key determinant in their utility. This guide provides an objective comparison of two such building blocks: 3-bromo-4-(dimethylamino)benzoic acid and 3-chloro-4-(dimethylamino)benzoic acid, focusing on their performance in palladium-catalyzed cross-coupling reactions.
Executive Summary
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these two compounds provides a basis for understanding their behavior in chemical reactions.
| Property | This compound | 3-Chloro-4-(dimethylamino)benzoic acid |
| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₁₀ClNO₂ |
| Molecular Weight | 244.09 g/mol | 199.63 g/mol |
| CAS Number | 220844-83-7 | 89955-75-9 |
| Appearance | Solid | Solid |
| C-X Bond Dissociation Energy (approx.) | ~285 kJ/mol (for C-Br in bromobenzene) | ~327 kJ/mol (for C-Cl in chlorobenzene) |
Note: Bond dissociation energies are for the parent halobenzenes and serve as an approximation for the substituted benzoic acids.
The significantly lower C-Br bond dissociation energy is a key indicator of the higher reactivity of the bromo-compound in the oxidative addition step of palladium-catalyzed cross-coupling reactions.
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is primarily dictated by the ease of the oxidative addition of the aryl halide to the Pd(0) catalyst, which is the rate-determining step in many cases.
This compound:
-
Advantages: Due to the weaker C-Br bond, this compound will generally be more reactive. This translates to:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Potentially higher yields.
-
Broader catalyst compatibility, including less active palladium catalysts.
-
-
Disadvantages: Higher cost and lower availability compared to the chloro-analogue.
3-Chloro-4-(dimethylamino)benzoic acid:
-
Advantages: More cost-effective and readily available, making it a more attractive starting material for large-scale synthesis.
-
Disadvantages: The stronger C-Cl bond makes it less reactive. This often necessitates:
-
More forcing reaction conditions (higher temperatures).
-
Longer reaction times.
-
The use of more sophisticated and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).
-
The following sections provide extrapolated experimental protocols for three major cross-coupling reactions, highlighting the expected differences in reaction conditions.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-(dimethylamino)-3-phenylbenzoic acid
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.
Protocol for this compound:
-
Reactants:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
-
Procedure:
-
To a dried reaction vessel, add the aryl bromide, phenylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the mixture to 80-90 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Expected Yield: High (>85%)
Protocol for 3-Chloro-4-(dimethylamino)benzoic acid:
-
Reactants:
-
3-Chloro-4-(dimethylamino)benzoic acid (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (2-4 mol%)
-
Ligand: SPhos or XPhos (4-8 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene or 2-MeTHF
-
-
Procedure:
-
Follow the same initial setup as for the bromo-derivative.
-
Use a more robust catalyst/ligand system.
-
Heat the mixture to a higher temperature, typically 100-120 °C, and stir for a longer period, likely 12-24 hours.
-
The work-up and purification procedure is similar.
-
-
Expected Yield: Moderate to high (60-90%), highly dependent on the catalyst system and reaction time.
Heck Coupling: Synthesis of 4-(dimethylamino)-3-styrylbenzoic acid
The Heck reaction couples an aryl halide with an alkene.
Protocol for this compound:
-
Reactants:
-
This compound (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium catalyst: Pd(OAc)₂ (1-3 mol%)
-
Ligand: P(o-tolyl)₃ (2-6 mol%)
-
Base: Et₃N or K₂CO₃ (2.0-3.0 equiv)
-
Solvent: DMF or NMP
-
-
Procedure:
-
In a sealed tube, combine the aryl bromide, styrene, base, and solvent.
-
Degas the mixture.
-
Add the palladium catalyst and ligand.
-
Heat the mixture to 100-120 °C for 4-12 hours.
-
Monitor the reaction progress.
-
After completion, cool, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by chromatography.
-
-
Expected Yield: Good to high (70-95%)
Protocol for 3-Chloro-4-(dimethylamino)benzoic acid:
-
Reactants:
-
3-Chloro-4-(dimethylamino)benzoic acid (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: A bulky, electron-rich phosphine like P(t-Bu)₃ or an NHC ligand (4-10 mol%)
-
Base: Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: Dioxane or Toluene
-
-
Procedure:
-
Follow a similar setup to the bromo-derivative.
-
Employ a more active catalyst system.
-
Higher temperatures (120-140 °C) and longer reaction times (18-36 hours) will likely be necessary.
-
Work-up and purification are analogous.
-
-
Expected Yield: Lower to moderate (40-75%), highly dependent on the chosen catalyst and conditions.
Buchwald-Hartwig Amination: Synthesis of 3-anilino-4-(dimethylamino)benzoic acid
This reaction forms a C-N bond between an aryl halide and an amine.
Protocol for this compound:
-
Reactants:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base: NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv)
-
Solvent: Toluene or Dioxane
-
-
Procedure:
-
To a glovebox or under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand, and base to a reaction vessel.
-
Add the solvent and aniline.
-
Heat the mixture to 90-110 °C for 8-16 hours.
-
Monitor for completion.
-
Cool, quench with water, and extract with an organic solvent.
-
Wash, dry, concentrate, and purify the product.
-
-
Expected Yield: High (>80%)
Protocol for 3-Chloro-4-(dimethylamino)benzoic acid:
-
Reactants:
-
3-Chloro-4-(dimethylamino)benzoic acid (1.0 equiv)
-
Aniline (1.2-1.5 equiv)
-
Palladium catalyst: Pd(OAc)₂ or a palladacycle precatalyst (2-5 mol%)
-
Ligand: A highly active Buchwald ligand such as RuPhos or BrettPhos (4-10 mol%)
-
Base: K₃PO₄ or LiHMDS (2.0-3.0 equiv)
-
Solvent: Toluene or 2-MeTHF
-
-
Procedure:
-
The setup requires stringent inert atmosphere conditions.
-
A highly active and specialized catalyst system is essential.
-
Higher temperatures (110-130 °C) and extended reaction times (24-48 hours) are anticipated.
-
Work-up and purification follow a similar procedure.
-
-
Expected Yield: Moderate (50-80%), heavily reliant on the efficacy of the catalyst system.
Conclusion
The choice between this compound and 3-chloro-4-(dimethylamino)benzoic acid for cross-coupling reactions is a classic example of the trade-off between reactivity and cost in chemical synthesis.
-
This compound is the substrate of choice when higher reactivity, milder conditions, and faster reaction times are critical, particularly in the context of complex molecule synthesis where functional group tolerance is a major concern.
-
3-Chloro-4-(dimethylamino)benzoic acid presents a more economical option, especially for large-scale production. However, its lower reactivity necessitates more forceful conditions and the use of advanced, often proprietary, catalyst systems to achieve satisfactory yields.
Researchers and drug development professionals should weigh these factors carefully based on the specific goals of their synthetic campaign, considering the scale of the reaction, the complexity of the target molecule, and the available budget for catalysts and reagents. The continued development of highly active palladium catalysts is progressively narrowing the reactivity gap between aryl bromides and chlorides, making the latter increasingly viable for a broader range of applications.
The Strategic Advantage of 3-Bromo-4-(dimethylamino)benzoic acid in Modern Synthesis
In the landscape of synthetic chemistry, the selection of building blocks is a critical determinant of reaction efficiency, yield, and overall success. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly through cross-coupling reactions, the choice of aryl halide is a key strategic decision. This guide provides an in-depth comparison of 3-Bromo-4-(dimethylamino)benzoic acid with several structurally similar reagents, highlighting its distinct advantages and providing a rationale for its use in demanding synthetic applications.
Executive Summary
This compound emerges as a superior reagent in many synthetic contexts due to a unique combination of electronic and steric properties. The presence of an electron-donating dimethylamino group ortho to the bromine atom enhances reactivity in palladium-catalyzed cross-coupling reactions. Simultaneously, the meta-directing carboxylic acid group offers a valuable handle for further functionalization or for influencing the electronic properties of the molecule. This guide will demonstrate that while other reagents may be suitable for specific applications, this compound often provides a more versatile and reactive platform for the construction of complex molecular architectures.
Comparative Analysis of Key Reagents
The advantages of this compound are best understood through a comparative lens. Below, we analyze its performance characteristics against common alternatives in the context of the widely used Suzuki-Miyaura cross-coupling reaction. The data presented is a synthesis of established principles in organic chemistry and published results for structurally analogous systems.
Table 1: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling Reaction
| Reagent | Key Structural Features | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| This compound | Ortho-amino, meta-carboxyl | High | Enhanced reactivity from amino group; versatile carboxyl handle. | Potential for steric hindrance; carboxyl group can be deactivating. |
| 4-Bromo-N,N-dimethylaniline | Ortho-amino | High | High reactivity due to the activating amino group. | Lacks a secondary functional group for further modification. |
| 3-Bromobenzoic acid | Meta-carboxyl | Moderate | Commercially available and cost-effective. | Lacks the activating effect of the amino group, leading to slower reactions. |
| 4-Bromo-3-nitrobenzoic acid | Ortho-nitro, meta-carboxyl | Low | Strong electron-withdrawing groups can be useful in specific electronic contexts. | The nitro group is strongly deactivating, leading to poor reactivity. |
| Methyl 3-bromo-4-(dimethylamino)benzoate | Ortho-amino, meta-ester | High | Ester protection can prevent side reactions of the carboxylic acid. | Requires an additional deprotection step to liberate the carboxylic acid. |
Analysis of Substituent Effects:
The superior performance of this compound in many cross-coupling scenarios can be attributed to the interplay of its substituents:
-
The Activating Effect of the Dimethylamino Group: The nitrogen lone pair of the dimethylamino group donates electron density into the aromatic ring through resonance, making the ring more electron-rich. This increased electron density facilitates the oxidative addition step in palladium-catalyzed coupling reactions, which is often the rate-determining step. This phenomenon, often referred to as the "ortho effect," can lead to faster reaction times and higher yields.
-
The Versatility of the Carboxylic Acid Group: The carboxylic acid at the meta position provides a valuable site for further chemical transformations. It can be converted to esters, amides, or other functional groups, allowing for the straightforward elaboration of the molecular scaffold. While the carboxylic acid is an electron-withdrawing group and can have a deactivating effect on the ring, its position meta to the bromine minimizes this electronic clash in the context of cross-coupling at the C-Br bond.
Experimental Protocols
To provide a practical context for the advantages discussed, a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substrate similar to this compound is provided below. This protocol can be adapted for this compound and its analogs.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-Amino-3-bromobenzoic acid, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][2]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Conclusion
This compound stands out as a highly advantageous building block in organic synthesis, particularly for the construction of complex biaryl scaffolds via palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring an activating ortho-dimethylamino group and a versatile meta-carboxylic acid, offers a superior combination of reactivity and functionality compared to many alternatives. While the optimal choice of reagent will always depend on the specific synthetic target and reaction conditions, the evidence strongly suggests that this compound should be a primary consideration for researchers seeking to streamline their synthetic routes and enhance the efficiency of their chemical transformations.
References
A Comparative Guide to Alternative Reagents for 3-Bromo-4-(dimethylamino)benzoic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 3-Bromo-4-(dimethylamino)benzoic acid is a valuable reagent, particularly in the construction of complex molecules through cross-coupling reactions. However, depending on the specific synthetic strategy and desired physicochemical properties of the target molecule, alternative reagents may offer significant advantages. This guide provides an objective comparison of the performance of this compound with its key alternatives, supported by experimental data and detailed protocols for common synthetic transformations.
Overview of Alternatives
The primary alternatives to this compound involve the substitution of the bromine atom with other halogens or bioisosteric groups. These modifications can significantly influence the reagent's reactivity, cost, and the properties of the resulting products. The most common alternatives include:
-
3-Chloro-4-(dimethylamino)benzoic acid: A less reactive but often more cost-effective alternative.
-
3-Iodo-4-(dimethylamino)benzoic acid: A more reactive, albeit typically more expensive, option.
-
3-Trifluoromethyl-4-(dimethylamino)benzoic acid: A bioisostere of the bromo group that can enhance metabolic stability and cell permeability.
-
3-Cyano-4-(dimethylamino)benzoic acid: Another bioisosteric replacement that can introduce a hydrogen bond acceptor and alter the electronic properties of the target molecule.
Performance Comparison in Key Cross-Coupling Reactions
The utility of these reagents is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. The reactivity of the aryl halide is a crucial factor in the efficiency of this reaction, with the general trend being I > Br > Cl.
Table 1: Comparison of 3-Halo-4-(dimethylamino)benzoic Acids in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Halogen | Relative Reactivity | Typical Reaction Conditions | Representative Yield (%) |
| 3-Iodo-4-(dimethylamino)benzoic acid | Iodo | Highest | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq.), 1,4-Dioxane/H₂O (4:1), 80-90 °C, 4-8 h | >90 |
| This compound | Bromo | High | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), 1,4-Dioxane/H₂O (4:1), 90-100 °C, 8-12 h | 85-95 |
| 3-Chloro-4-(dimethylamino)benzoic acid | Chloro | Moderate | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 eq.), Toluene/H₂O (10:1), 100-110 °C, 12-24 h | 70-85 |
| 3-Trifluoromethyl-4-(dimethylamino)benzoic acid | CF₃ | Variable (as triflate) | Similar to bromo or iodo analogs, often requiring specific ligand systems for optimal performance. | 75-90 (as triflate) |
| 3-Cyano-4-(dimethylamino)benzoic acid | CN | N/A (not a leaving group in this context) | This reagent would typically be synthesized from one of the halo-analogs. | N/A |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions of similar substrates and may vary depending on the specific reaction conditions and coupling partner.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide plays a significant role in the reaction's success.
Table 2: Comparison of 3-Halo-4-(dimethylamino)benzoic Acids in a Representative Buchwald-Hartwig Amination with Aniline
| Reagent | Halogen | Relative Reactivity | Typical Reaction Conditions | Representative Yield (%) |
| 3-Iodo-4-(dimethylamino)benzoic acid | Iodo | Highest | Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), NaOtBu (1.2 eq.), Toluene, 90-100 °C, 6-10 h | >90 |
| This compound | Bromo | High | Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), NaOtBu (1.2 eq.), Toluene, 100-110 °C, 10-16 h | 80-90 |
| 3-Chloro-4-(dimethylamino)benzoic acid | Chloro | Moderate | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq.), Toluene, 110-120 °C, 18-24 h | 70-85 |
| 3-Trifluoromethyl-4-(dimethylamino)benzoic acid | CF₃ | Variable (as triflate) | Generally good reactivity as a triflate, comparable to or better than the bromo analog. | 85-95 (as triflate) |
| 3-Cyano-4-(dimethylamino)benzoic acid | CN | N/A (not a leaving group in this context) | This reagent would typically be synthesized from one of the halo-analogs. | N/A |
Note: Yields are estimates based on typical Buchwald-Hartwig aminations of similar substrates and may vary depending on the specific amine coupling partner and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
3-Halo-4-(dimethylamino)benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 3-halo-4-(dimethylamino)benzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the appropriate temperature (see Table 1) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
A Comparative Guide to Catalysts for Suzuki Coupling with 3-Bromo-4-(dimethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount for the successful coupling of complex substrates such as 3-Bromo-4-(dimethylamino)benzoic acid, which features both an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid moiety. This guide provides a comparative overview of common palladium-based catalysts for this transformation, supported by experimental data from analogous systems, to aid in catalyst selection and methods development.
Catalyst Performance Comparison
While a direct head-to-head comparison of catalysts for the Suzuki coupling of this compound is not extensively documented in a single study, a wealth of data exists for structurally similar aryl bromides. The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of aryl bromides bearing electron-donating and/or sterically hindering groups, providing a strong basis for catalyst choice.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & References |
| Palladium(II) Acetate / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly effective for electron-rich and sterically hindered aryl bromides.[1] |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | A robust and versatile catalyst for a range of aryl bromides.[1] |
| Tetrakis(triphenylphosphine)palladium(0) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | A classic, widely used catalyst, though may require higher temperatures and longer reaction times for challenging substrates.[1][2] |
| Palladium(II) Acetate / Buchwald Ligands | XPhos, RuPhos | K₃PO₄ | 1,4-Dioxane | RT - 100 | 1 - 12 | High | Buchwald ligands are known to be highly effective for challenging couplings, including those with aryl chlorides.[3] |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | IPr, IMes | Various | Various | RT - 130 | Various | High | Known for their high stability and activity, particularly with sterically demanding substrates.[4] |
Note: The data presented is compiled from various sources and involves substrates analogous to this compound. Direct comparison should be made with caution, and optimization of reaction conditions is recommended for the specific substrate.
Experimental Protocols
Below is a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a rubber septum and degas by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent to the reaction vessel via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]
References
Spectroscopic Comparison of 3-Bromo-4-(dimethylamino)benzoic Acid and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Bromo-4-(dimethylamino)benzoic acid and its precursors, 4-(dimethylamino)benzoic acid and 3-bromobenzoic acid. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and visualizations to aid in compound identification and characterization.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine atom and a dimethylamino group on the benzoic acid backbone, gives rise to a unique spectroscopic profile. Understanding the spectral characteristics of this compound in comparison to its precursors, 4-(dimethylamino)benzoic acid and 3-bromobenzoic acid, is crucial for monitoring its synthesis, confirming its identity, and elucidating its structure. This guide presents a comprehensive spectroscopic comparison based on experimental data.
Synthetic Pathway
The synthesis of this compound typically proceeds via the electrophilic bromination of 4-(dimethylamino)benzoic acid. The electron-donating dimethylamino group directs the incoming bromide to the ortho position.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | N(CH₃)₂ Protons | COOH Proton |
| This compound | 8.12 (d, 1H), 7.85 (dd, 1H), 7.01 (d, 1H) | 2.95 (s, 6H) | ~12-13 (br s, 1H) |
| 4-(Dimethylamino)benzoic acid [1][2] | 7.85 (d, 2H), 6.65 (d, 2H) | 3.02 (s, 6H) | ~12.5 (br s, 1H) |
| 3-Bromobenzoic acid | 8.15 (t, 1H), 7.95 (d, 1H), 7.70 (d, 1H), 7.35 (t, 1H) | - | ~13.0 (br s, 1H) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | C=O Carbon | Aromatic Carbons | N(CH₃)₂ Carbon |
| This compound | ~167 | ~155, 135, 132, 122, 118, 111 | ~43 |
| 4-(Dimethylamino)benzoic acid [3] | 167.9 | 153.5, 131.7, 117.3, 113.0 | 40.5 |
| 3-Bromobenzoic acid | 166.5 | 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 | - |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-N Stretch | C-Br Stretch |
| This compound | 3300-2500 (broad) | ~1680 | ~1350 | ~670 |
| 4-(Dimethylamino)benzoic acid [2] | 3300-2500 (broad) | ~1670 | ~1360 | - |
| 3-Bromobenzoic acid [4] | 3300-2500 (broad) | ~1700 | - | ~700 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 243/245 (due to Br isotopes) | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺ |
| 4-(Dimethylamino)benzoic acid [5][6] | 165 | 148 ([M-OH]⁺), 120 ([M-COOH]⁺) |
| 3-Bromobenzoic acid [7] | 200/202 (due to Br isotopes) | 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 121 ([M-Br]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Synthesis of this compound
A typical synthesis involves the bromination of 4-(dimethylamino)benzoic acid.[8]
-
Dissolution: Dissolve 4-(dimethylamino)benzoic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring. N-Bromosuccinimide (NBS) can also be used as a brominating agent.[8]
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
NMR Spectroscopy
Caption: General workflow for NMR spectroscopy.
A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer. Data processing involves Fourier transformation, phasing, and baseline correction.
IR Spectroscopy
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - 3-bromo-4-(dimethylsulfamoyl)benzoic acid (C9H10BrNO4S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 5. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 8. Buy 3-Bromo-4-(diethylamino)benzoic acid | 1131594-08-5 [smolecule.com]
Benchmarking the synthesis of 3-Bromo-4-(dimethylamino)benzoic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for 3-Bromo-4-(dimethylamino)benzoic acid, a key intermediate in pharmaceutical and materials science. Below, we compare two primary synthesis routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to inform your selection of the most suitable method for your research and development needs.
Introduction
This compound is a substituted aromatic carboxylic acid whose structure is foundational for the development of a variety of specialized molecules. The strategic placement of the bromo, dimethylamino, and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable building block in organic synthesis. The selection of an optimal synthetic route is critical and depends on factors such as desired yield, purity, reaction time, cost, and environmental impact. This guide focuses on the direct bromination of the readily available precursor, 4-(dimethylamino)benzoic acid, using two common approaches: N-Bromosuccinimide (NBS) and a greener alternative involving ammonium bromide with hydrogen peroxide.
Data Presentation: A Quantitative Comparison
| Parameter | Method 1: N-Bromosuccinimide (NBS) | Method 2: Ammonium Bromide / H₂O₂ |
| Starting Material | 4-(Dimethylamino)benzoic acid | 4-(Dimethylamino)benzoic acid |
| Brominating Agent | N-Bromosuccinimide | In situ generated Bromine |
| Solvent | N,N-Dimethylformamide (DMF) | Acetic Acid |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 18 hours[1][2][3] | 3 hours[3] |
| Reported Yield | ~70% (for 4-amino-3-bromobenzoic acid)[1][2][3] | Precipitate Obtained (Yield not specified)[1] |
| Work-up | Precipitation in water, filtration, washing[1][2][3] | Filtration and washing[1][3] |
| Advantages | Reliable and high-yielding[1] | Environmentally benign, in situ reagent generation[1] |
| Disadvantages | Longer reaction time | Yield not explicitly reported[1] |
A potential green alternative involves microwave-assisted synthesis. For the similar compound 3-Bromo-4-(diethylamino)benzoic acid, irradiation of a mixture with NBS in cyclopentyl methyl ether (CPME) at 100°C for 10 minutes achieved a 70% yield.[4] This suggests a promising avenue for significant reduction in reaction time and the use of more environmentally friendly solvents.
Experimental Protocols
Below are detailed experimental protocols for the two benchmarked synthesis methods.
Method 1: Synthesis via N-Bromosuccinimide (NBS) Bromination
This protocol is adapted from the general procedure for the bromination of activated aromatic compounds.[5]
Materials:
-
4-(Dimethylamino)benzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(Dimethylamino)benzoic acid in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.05 equivalents of NBS in portions, ensuring the temperature is maintained below 5°C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.[1][2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
-
Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
Method 2: Synthesis via Ammonium Bromide and Hydrogen Peroxide
This protocol provides a greener alternative for the bromination of 4-(dimethylamino)benzoic acid.[3]
Materials:
-
4-(Dimethylamino)benzoic acid
-
Ammonium bromide
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Water
Procedure:
-
In a flask, dissolve 4-(Dimethylamino)benzoic acid in acetic acid.
-
Add ammonium bromide to the solution and stir until it dissolves.
-
Slowly add hydrogen peroxide dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.[3]
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of water.
-
Collect the solid by vacuum filtration and wash with water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic methods.
Caption: Workflow for Synthesis Method 1: NBS Bromination.
Caption: Workflow for Synthesis Method 2: Green Bromination.
Signaling Pathways and Logical Relationships
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The dimethylamino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The directing effects of the powerful dimethylamino group dominate, leading to substitution at the ortho position relative to it.
Caption: Electrophilic Aromatic Substitution Pathway.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-(dimethylamino)benzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Bromo-4-(dimethylamino)benzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, drawing from safety data sheets (SDS) of structurally similar chemicals and general principles for handling halogenated organic compounds.
Hazard Identification and Classification
Understanding the potential hazards is the first step in safe handling and disposal. Based on data for similar compounds, this compound is anticipated to have the following classifications:
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][3][4] |
| Acute Aquatic Hazard | H402: Harmful to aquatic life[2] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to PPE protocols is mandatory when handling and preparing this compound for disposal.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN166[1][5] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.[1][3][6] | |
| Skin and Body Protection | Lab coat. For larger quantities or spills, impervious clothing may be necessary.[1] | |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[5] |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Do not mix this compound with non-halogenated waste.
-
Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.
2. Waste Collection and Containerization:
-
Use a designated, clearly labeled, and sealable container for hazardous waste.
-
The container must be made of a non-reactive material.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and indicate that it is a halogenated organic compound.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated.
-
Secondary containment for the waste container is highly recommended to prevent spills.
4. Arranging for Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.
-
Provide the disposal company with a complete list of the waste container's contents.
-
For unused product, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] However, this should only be performed by licensed professionals.
5. Spill Management:
-
Minor Spills:
-
For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
In the event of a large spill, evacuate the area immediately.
-
Contact your institution's emergency response team and EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-4-(dimethylamino)benzoic acid
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 3-Bromo-4-(dimethylamino)benzoic acid (CAS No. 220844-83-7) was not publicly available. The following guidance is synthesized from the SDSs of structurally similar compounds, including 3-Bromo-4-(dimethylamino)benzaldehyde, 3-Bromobenzoic acid, and other related aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.
This guide provides crucial safety and logistical information for researchers, scientists, and professionals in drug development who handle this compound. The following procedural steps are designed to offer direct, operational answers for the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound is anticipated to be a hazardous substance that may cause skin, eye, and respiratory irritation. A comprehensive PPE strategy is therefore essential to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields.[1] A face shield may be required for procedures with a high risk of splashing. | Conforming to EU Standard EN 166 or US NIOSH.[1] |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls. Fire/flame resistant and impervious clothing is recommended.[1] | Appropriate for the level of risk assessed. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated. | Conforming to EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is advised if exposure limits are exceeded or if irritation is experienced.[1] All handling of the solid should occur in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation. | NIOSH (US) or CEN (EU) approved respirators. |
Safe Handling and Storage Protocols
Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, ideally within a certified chemical fume hood.
-
Ensure proper functioning of ventilation systems before commencing work.
-
Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled waste containers, prior to handling the chemical.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1.
-
Ensure gloves are of the correct size and are free from defects.
-
-
Chemical Handling:
-
Storage:
-
Post-Handling Procedures:
-
Thoroughly clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Emergency Procedures and Disposal Plan
Proper planning for emergencies and waste disposal is a critical component of the chemical lifecycle.
Table 2: Emergency and Disposal Protocols
| Protocol | Procedure |
| Spill Response | Minor Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Collect and place in a suitable, closed container for disposal.[1] Major Spill: Evacuate the area immediately and contact your institution's emergency response team. |
| First Aid | Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[1] Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1] Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[1] Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[1] |
| Waste Disposal | Collect waste in suitable, closed, and labeled containers. Dispose of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains.[1] As a halogenated organic compound, it should be segregated into a specific halogenated waste stream. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
